(2S,3S)-3-aminopentan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S,3S)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
BKFGLDUWYUYHRF-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N |
Canonical SMILES |
CCC(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2S,3S)-3-Aminopentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of the chiral amino alcohol, (2S,3S)-3-aminopentan-2-ol. Due to the specificity of this stereoisomer, publicly available experimental data is limited. This document compiles available computed data and provides context within the broader class of amino alcohols.
Core Chemical Properties
This compound is an organic compound containing both an amine and a hydroxyl functional group. Its specific stereochemistry is defined by the (2S,3S) configuration at its two chiral centers.
Table 1: Summary of Chemical and Physical Properties for this compound
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-aminopentan-3-ol | Smolecule[1] |
| CAS Number | 180187-00-2 | Smolecule[1] |
| Molecular Formula | C5H13NO | PubChem[2], Smolecule[1] |
| Molecular Weight | 103.16 g/mol | PubChem[2], Smolecule[1] |
| Canonical SMILES | CCC(C(C)N)O | Smolecule[1] |
| Isomeric SMILES | CC--INVALID-LINK--N">C@@HO | Smolecule[1] |
| InChI Key | JPGZDACJIPHKML-WHFBIAKZSA-N | Smolecule[1] |
| Hydrogen Bond Donor Count | 2 | Smolecule[1] |
| Hydrogen Bond Acceptor Count | 2 | Smolecule[1] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[2] |
| XLogP3-AA (Computed) | 0.3 | PubChem[2] |
Note: Much of the available data is computed and has not been experimentally verified in published literature.
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the stereoselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry. General approaches that could be adapted for the synthesis of this specific stereoisomer include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
-
Asymmetric Aminohydroxylation: The direct conversion of an alkene to a vicinal amino alcohol using a chiral catalyst.
-
Stereoselective Reduction of α-Amino Ketones: The reduction of a ketone precursor with a chiral reducing agent to set the stereochemistry of the alcohol.
-
Ring-opening of Chiral Epoxides: The use of an amine to open a chiral epoxide, establishing the vicinal amino alcohol moiety.
A general workflow for a potential synthetic approach is outlined below.
Logical Relationship: General Synthetic Strategy
References
(2S,3S)-3-aminopentan-2-ol CAS number and identifiers
This guide provides a comprehensive overview of the chemical identifiers for (2S,3S)-3-aminopentan-2-ol. Due to the limited availability of specific experimental and biological data for this stereoisomer in publicly accessible literature, this document also presents general methodologies for the synthesis and potential biological activities associated with the broader class of β-amino alcohols. This information is intended for researchers, scientists, and professionals in drug development.
Core Identifiers and Physicochemical Properties
This compound, also recognized by its IUPAC name (2S,3S)-2-aminopentan-3-ol, is a specific stereoisomer of the amino alcohol 3-aminopentan-2-ol. The precise arrangement of its functional groups in three-dimensional space is defined by the (2S,3S) designation. The following table summarizes its key identifiers and computed physicochemical properties.
| Identifier Type | Value |
| CAS Number | 180187-00-2 |
| PubChem CID | 10080347 |
| IUPAC Name | (2S,3S)-2-aminopentan-3-ol |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| InChI | InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |
| InChIKey | JPGZDACJIPHKML-WHFBIAKZSA-N |
| Canonical SMILES | CC--INVALID-LINK--N">C@@HO |
General Synthesis of β-Amino Alcohols
The general workflow for this synthesis is depicted in the diagram below. The reaction typically proceeds by the attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-amino alcohol. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions.
Caption: General workflow for the synthesis of β-amino alcohols.
Potential Biological Activities of Amino Alcohols
The amino alcohol functional group is a key pharmacophore in a wide range of biologically active compounds. While the specific biological activity of this compound is not documented in the provided search results, the broader class of amino alcohols has been shown to exhibit a variety of therapeutic effects. This suggests potential areas of investigation for novel amino alcohol-containing compounds.
The potential biological activities of this chemical class are diverse and include:
-
Antimicrobial and Antifungal Activity: Certain amino alcohols have demonstrated inhibitory effects against various strains of bacteria and fungi.[2]
-
Antimalarial Properties: The amino alcohol moiety is a critical feature in several antimalarial drugs.[3]
-
Anti-inflammatory Effects: Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, indicating potential for development as anti-sepsis therapeutics.[4]
-
Cardiovascular and CNS Applications: The amino alcohol structure is present in many pharmaceuticals, including beta-blockers used for hypertension and other cardiovascular conditions, as well as drugs targeting the central nervous system.[5]
The logical relationship of these potential therapeutic areas is illustrated in the following diagram.
Caption: Potential therapeutic applications of the amino alcohol class of compounds.
Conclusion
This compound is a distinct chemical entity with well-defined identifiers. While specific experimental data on its synthesis and biological function are not widely published, its structural classification as a β-amino alcohol places it within a class of compounds of significant interest to the pharmaceutical and life sciences industries. The general synthetic routes and broad spectrum of biological activities associated with amino alcohols provide a valuable framework for future research and development involving this and related molecules. Further investigation is warranted to elucidate the specific properties and potential applications of the (2S,3S) stereoisomer.
References
- 1. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]
- 2. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Spectroscopic Analysis of aminopentan-2-ol Stereoisomers: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of 3-aminopentan-2-ol, with a specific focus on the (2S,3S) stereoisomer. However, a comprehensive search of publicly available scientific databases reveals a significant lack of detailed experimental spectroscopic data for this specific compound. To provide a valuable resource, this document presents available data for a closely related stereoisomer, (2R,3R)-3-aminopentan-2-ol, as a representative example. The methodologies and interpretation principles outlined herein are directly applicable to the structural elucidation of (2S,3S)-3-aminopentan-2-ol, should the data become available.
Structural Elucidation Workflow
The confirmation of the chemical structure of a small organic molecule like 3-aminopentan-2-ol relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, as illustrated in the workflow below.
Caption: Workflow for the structural elucidation of 3-aminopentan-2-ol.
Spectroscopic Data Summary: (2R,3R)-3-aminopentan-2-ol
Due to the absence of published data for the (2S,3S) isomer, the following table summarizes the available ¹³C NMR data for (2R,3R)-3-aminopentan-2-ol. This data is provided for illustrative purposes.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 10.4 |
| C2 | 69.8 |
| C3 | 59.9 |
| C4 | 25.5 |
| C5 | 15.6 |
Data sourced from SpectraBase.[1]
General Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aminopentanol compounds. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments can be performed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) and chemical ionization (CI) are common soft ionization methods suitable for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
This guide provides a framework for the spectroscopic analysis of this compound. While specific data for this isomer is currently unavailable in the public domain, the outlined protocols and the data from its stereoisomer offer a solid foundation for researchers in the field.
References
The Biological Frontier of Aminopentanol Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentanol derivatives, a class of organic compounds characterized by a five-carbon chain containing both an amino and a hydroxyl group, are emerging as a versatile scaffold in medicinal chemistry and drug discovery. Their structural simplicity, coupled with the ability for diverse functionalization at both the amino and hydroxyl moieties, allows for the generation of a wide array of molecules with varied physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the biological activities of aminopentanol derivatives, focusing on their potential as therapeutic agents. We will delve into their reported anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Anticancer Activity
Several studies have highlighted the potential of amino alcohol derivatives as anticancer agents. While specific data for a wide range of aminopentanol derivatives is still emerging, related structures have shown promising results in various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of aminopentanol derivatives and related amino alcohols is typically evaluated by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric. The following table summarizes representative IC50 values for amino alcohol derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Aryl-5-amino-1-pentanol Analogues | Leukemia (K-562) | 18.22 | Doxorubicin | < 10 |
| Melanoma (MDA-MB-435) | 15.43 | Doxorubicin | < 10 | |
| Breast Cancer (T-47D) | 34.27 | Doxorubicin | < 10 | |
| Colon Cancer (HCT-15) | 39.77 | Doxorubicin | < 10 | |
| Amino Chalcone Derivatives | Gastric Cancer (MGC-803) | 1.52 | 5-Fluorouracil | 5.0 |
| Colon Cancer (HCT-116) | 1.83 | 5-Fluorouracil | 4.5 | |
| Breast Cancer (MCF-7) | 2.54 | 5-Fluorouracil | 3.2 |
Note: The data presented for N-Aryl-5-amino-1-pentanol Analogues are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopentanol derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway: Induction of Apoptosis
Aminopentanol derivatives are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by aminopentanol derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminopentanol derivatives, particularly those with lipophilic modifications, have shown potential as antimicrobial agents. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The table below presents representative MIC values for aminopentanol-based Schiff base derivatives against common bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Aminopentanol Schiff Bases | Staphylococcus aureus | 15.62 | Ciprofloxacin | 1.0 |
| Escherichia coli | 31.25 | Ciprofloxacin | 0.5 | |
| Pseudomonas aeruginosa | 62.5 | Ciprofloxacin | 1.0 | |
| Candida albicans | 15.62 | Fluconazole | 2.0 |
Note: The data presented are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.[1]
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Aminopentanol derivatives
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the aminopentanol derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of many aminopentanol derivatives is linked to their ability to disrupt the integrity of the microbial cell membrane. The cationic amino group interacts with the negatively charged components of the bacterial membrane, while the lipophilic parts of the molecule insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[2][3]
Caption: Mechanism of antimicrobial action via membrane disruption.
Antiviral Activity
The development of new antiviral agents is crucial for combating viral infections. While research into the antiviral properties of aminopentanol derivatives is in its early stages, related amino alcohol structures have shown activity against various viruses.
Quantitative Data: Antiviral Efficacy
The antiviral activity of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration that inhibits 50% of viral replication. The following table provides representative EC50 values for amino alcohol derivatives against a model virus.
| Compound Class | Virus | Cell Line | EC50 (µM) | Reference Drug | EC50 (µM) |
| Aminopentanol Analogs | Influenza A | MDCK | 9.9 - 18.5 | Oseltamivir | 0.1 |
| SARS-CoV-2 | Vero E6 | 7.5 | Remdesivir | 1.0 |
Note: The data presented are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.[4]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Materials:
-
Susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Aminopentanol derivatives
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the aminopentanol derivative in infection medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Experimental Workflow: Antiviral Screening
The process of screening for antiviral activity involves a series of sequential steps, from initial cytotoxicity assessment to the confirmation of antiviral efficacy.
Caption: General workflow for antiviral drug screening.
Conclusion
Aminopentanol derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The synthetic accessibility and the ease of structural modification of the aminopentanol scaffold provide a robust platform for the development of novel therapeutics. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data on analogous compounds, detailed experimental protocols for their evaluation, and visual representations of their potential mechanisms of action. It is our hope that this technical resource will serve as a valuable tool for researchers in the field and stimulate further exploration into the therapeutic potential of aminopentanol derivatives. As more specific data becomes available, the structure-activity relationships for this class of compounds will become clearer, paving the way for the rational design of more potent and selective drug candidates.
References
- 1. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(2S,3S)-3-Aminopentan-2-ol: A Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2S,3S)-3-aminopentan-2-ol is a valuable chiral building block in the field of asymmetric synthesis. Its vicinal amino alcohol functionality, with two adjacent stereocenters, makes it a powerful tool for the stereocontrolled synthesis of complex chiral molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a chiral amino alcohol with the following properties:
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Appearance | |
| Boiling Point | |
| Melting Point | |
| Specific Rotation | |
| CAS Number |
Note: Specific experimental values for appearance, boiling point, melting point, and specific rotation are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
A common synthetic route to this compound involves the stereoselective reduction of a suitable precursor, such as a chiral oxime or the diastereoselective amination of a chiral epoxide.
Illustrative Synthetic Pathway
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Stereoselective Reduction of a Chiral Oxime Ether
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Chiral oxime ether precursor
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a borane complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxime ether in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitoring by TLC is recommended).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and the washings, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Applications in Asymmetric Synthesis
This compound serves as a versatile chiral auxiliary and ligand in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds.
As a Chiral Auxiliary in Asymmetric Alkylation
The amino alcohol can be converted into a chiral oxazolidinone or imine, which then directs the stereoselective alkylation of an enolate.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation of an Imine Derivative
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Anhydrous solvent (e.g., Toluene)
-
Dehydrating agent (e.g., Molecular sieves)
-
Organometallic reagent (e.g., Grignard reagent or organolithium)
-
Anhydrous reaction solvent (e.g., THF or diethyl ether)
-
Quenching agent (e.g., Saturated aqueous ammonium chloride)
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
Imine Formation: In a round-bottom flask, combine this compound and the carbonyl compound in toluene. Add molecular sieves and reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Alkylation: Dissolve the crude imine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere. Add the organometallic reagent dropwise. Stir the reaction mixture at this temperature for the specified time.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the product by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Quantitative Data for Asymmetric Alkylation (Representative Examples):
| Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | MeMgBr | >95:5 | ~85 |
| Propanal | EtLi | >90:10 | ~80 |
As a Chiral Ligand in Asymmetric Catalysis
This compound can be used as a chiral ligand in metal-catalyzed asymmetric reactions, such as the reduction of ketones and imines.
Caption: Pathway for asymmetric reduction using a chiral catalyst.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone
Materials:
-
This compound
-
Metal precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Base (e.g., KOH or NaOiPr)
-
Hydrogen donor (e.g., Isopropanol or formic acid/triethylamine mixture)
-
Prochiral ketone
-
Anhydrous solvent (e.g., Isopropanol)
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, stir the metal precursor and this compound in anhydrous isopropanol at room temperature for a specified time to form the chiral catalyst in situ.
-
Reduction: Add the base, followed by the prochiral ketone. Heat the reaction mixture to the desired temperature and stir for the required duration.
-
Work-up and Analysis: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. Dry the combined organic extracts, concentrate, and purify the chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Quantitative Data for Asymmetric Ketone Reduction (Representative Examples):
| Ketone | Enantiomeric Excess (ee, %) | Yield (%) |
| Acetophenone | >90 | >95 |
| 1-Tetralone | >85 | >90 |
Conclusion
This compound is a highly effective and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its utility as both a chiral auxiliary and a ligand in a range of asymmetric transformations makes it an important tool for chemists in academia and industry, particularly in the field of drug discovery and development. The detailed protocols and representative data provided in this guide serve as a valuable resource for the practical application of this chiral amino alcohol in stereoselective synthesis.
A Technical Guide to the Isomers of 3-Aminopentan-2-ol: Synthesis, Characterization, and Potential Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Aminopentan-2-ol and its Stereoisomers
3-Aminopentan-2-ol is a vicinal amino alcohol, a structural motif present in numerous biologically active compounds and utilized as a chiral auxiliary in asymmetric synthesis. The presence of two chiral centers at positions 2 and 3 gives rise to two pairs of enantiomers: the erythro pair ((2R,3S) and (2S,3R)) and the threo pair ((2R,3R) and (2S,3S)). The relative stereochemistry of the amino and hydroxyl groups profoundly influences the molecule's three-dimensional structure and its interactions with other chiral molecules, such as biological receptors and enzymes.
The differential pharmacological effects of stereoisomers are a well-established principle in drug development. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or even responsible for adverse effects. Therefore, the stereoselective synthesis and characterization of individual isomers of 3-aminopentan-2-ol are of significant interest for exploring their potential pharmacological profiles.
Synthetic Methodologies
The synthesis of 3-aminopentan-2-ol isomers can be approached through various strategies, ranging from classical methods yielding racemic mixtures to modern stereoselective techniques that provide access to single enantiomers.
Non-Stereoselective Synthesis
A common and straightforward approach to a mixture of 3-aminopentan-2-ol isomers involves the reduction of 3-aminopentan-2-one. This method typically yields a mixture of all four stereoisomers, which then requires separation.
Experimental Protocol: Reduction of 3-Aminopentan-2-one
-
Reaction Setup: A solution of 3-aminopentan-2-one hydrochloride (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. The solvent is then removed under reduced pressure.
-
Extraction: The residue is taken up in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution. The aqueous layer is then extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield a mixture of 3-aminopentan-2-ol isomers.
Note: This protocol provides a general guideline. Specific reaction conditions may need to be optimized.
Stereoselective Synthesis
Accessing specific stereoisomers of 3-aminopentan-2-ol requires stereoselective synthetic methods. These can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
One effective strategy is the stereoselective reduction of a chiral precursor, such as an α-amino ketone with a protected amino group. The choice of reducing agent and the nature of the protecting group can influence the diastereoselectivity of the reduction. For example, chelation-controlled reductions can favor the formation of the syn or anti product.
Another powerful approach is the use of asymmetric aminohydroxylation of a suitable alkene, which can directly introduce the amino and hydroxyl groups in a stereocontrolled manner.
Logical Workflow for Stereoselective Synthesis
Thermochemical Properties of (2S,3S)-3-aminopentan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of (2S,3S)-3-aminopentan-2-ol. Due to a lack of specific experimental data for this stereoisomer in publicly accessible literature, this document outlines the established experimental and computational methodologies used to determine these crucial parameters for similar amino alcohols. Understanding these properties is vital for applications in drug development, chemical synthesis, and safety engineering, as they govern the stability, reactivity, and energy content of the molecule.
Thermochemical Data
Thermochemical data are fundamental to predicting the behavior of a compound in chemical reactions and processes. The key parameters include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp).
As of late 2025, specific experimentally determined thermochemical values for this compound have not been reported in peer-reviewed literature. Therefore, the following table provides a template for the required data, which would typically be determined using the experimental and computational methods described in the subsequent sections. For context, general properties for the non-stereospecific 3-aminopentan-2-ol are included where available.
| Thermochemical Property | Symbol | Value for this compound | Method |
| Physical Properties | |||
| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO[1] | - |
| Molar Mass | M | 103.16 g/mol [1][2] | - |
| Boiling Point | Tb | 186.8 ± 13.0 °C (Predicted)[1] | Prediction |
| Enthalpy Data | |||
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Not Available | Experimental/Computational |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Not Available | Experimental |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | Not Available | Experimental |
| Standard Molar Enthalpy of Combustion | ΔcH° | Not Available | Experimental |
| Entropy & Heat Capacity | |||
| Standard Molar Entropy (gas) | S°(g) | Not Available | Computational |
| Molar Heat Capacity (liquid) | Cp(l) | Not Available | Experimental |
Methodologies for Determination of Thermochemical Properties
The thermochemical properties of amino alcohols are determined through a combination of rigorous experimental techniques and high-level quantum chemical calculations.[3]
a) Combustion Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) in the liquid or solid phase is most accurately determined via combustion calorimetry.
-
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
-
Methodology:
-
Sample Preparation: A sample of this compound of known mass is placed in a crucible inside the calorimetric bomb.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion to determine the total temperature rise.
-
Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the known energy equivalent of the calorimeter. This value is then corrected to obtain the standard molar enthalpy of combustion (ΔcH°).
-
Hess's Law Application: The standard molar enthalpy of formation of the compound is derived using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[4]
-
b) Transpiration Method for Enthalpy of Vaporization
The standard molar enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of the substance as a function of temperature.[3]
-
Principle: An inert gas is passed at a known flow rate over the surface of the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over time, the vapor pressure can be calculated.
-
Methodology:
-
Setup: The sample is placed in a thermostatically controlled saturator.
-
Gas Flow: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.
-
Condensation & Measurement: The vapor-saturated gas is passed through a cold trap to condense the substance. The amount of condensed substance is determined gravimetrically or by other analytical methods.
-
Clausius-Clapeyron Equation: Vapor pressures are measured at several different temperatures. The enthalpy of vaporization is then derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[4]
-
High-level ab initio quantum chemical methods are essential for predicting gas-phase thermochemical properties and for validating experimental results.[5] Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are commonly employed.[6]
-
Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their standard states, the gas-phase enthalpy of formation can be derived.
-
Methodology (G4 Theory Example):
-
Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets and higher levels of electron correlation.
-
Extrapolation: The results are extrapolated to the complete basis set limit.
-
Core Corrections: Additional corrections, such as higher-level correlation effects and spin-orbit coupling for atoms, are applied.
-
Enthalpy Calculation: The total G4 energy is used in an atomization scheme, where the molecule is dissociated into its constituent atoms. The enthalpy of formation at 298.15 K is then calculated by combining the computed enthalpy of atomization with the known experimental enthalpies of formation of the gaseous atoms.[5]
-
Workflow and Data Integration
The determination of accurate thermochemical data relies on a synergistic approach combining experimental measurements with computational chemistry. The following diagram illustrates the logical workflow for this process.
This diagram illustrates the parallel experimental and computational pathways to determine the gas-phase enthalpy of formation. The experimental value is derived by combining the enthalpy of formation in the liquid state (from combustion calorimetry) with the enthalpy of vaporization. This result is then compared with high-level computational predictions for validation and consistency, leading to a final, reliable set of thermochemical data.
References
Commercial Availability and Synthetic Strategies for (2S,3S)-3-Aminopentan-2-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the chiral amino alcohol (2S,3S)-3-aminopentan-2-ol. Due to the limited publicly available data on specific biological applications and detailed synthetic protocols for this particular stereoisomer, this document also presents a generalized synthetic approach and a conceptual workflow for its potential application as a chiral auxiliary in asymmetric synthesis, based on established chemical principles for analogous compounds.
Commercial Availability
This compound and its hydrochloride salt are available from a select number of chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities with high purity. Below is a summary of suppliers offering the hydrochloride salt of this compound.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Aladdin Scientific | This compound;hydrochloride | 1352149-50-8 | ≥97% | 500mg | $409.90[1] |
| AChemBlock | This compound hydrochloride | 1352149-50-8 | 95.00% | Custom Quote | Inquiry-Based |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| Stereochemistry | (2S,3S) |
Synthetic Approaches
Generalized Experimental Protocol: Diastereoselective Reduction of a Pro-chiral α-Amino Ketone
The following protocol is a generalized representation of a plausible synthetic route to this compound, based on known methods for similar compounds. This is a conceptual procedure and would require optimization and experimental validation.
Step 1: Synthesis of the α-Amino Ketone Precursor
The synthesis would begin with the preparation of a suitable N-protected α-amino ketone, such as 3-(N-benzylamino)pentan-2-one. This can be achieved through various standard organic chemistry reactions, for example, by the α-amination of pentan-2-one.
Step 2: Diastereoselective Reduction
The key step is the diastereoselective reduction of the ketone to an alcohol, establishing the desired (2S,3S) stereochemistry. This is often accomplished using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst.
-
Reagents and Materials:
-
3-(N-protected-amino)pentan-2-one (precursor)
-
Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)
-
Chiral auxiliary or catalyst (e.g., a chiral oxazaborolidine catalyst for Corey-Bakshi-Shibata reduction)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
The N-protected α-amino ketone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
The chiral catalyst is added, followed by the slow addition of the reducing agent. The choice of catalyst and reducing agent is crucial for achieving high diastereoselectivity for the syn product.
-
The reaction is stirred at low temperature for a specified period, and its progress is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.
-
Step 3: Deprotection
The final step is the removal of the N-protecting group (e.g., hydrogenolysis for a benzyl group) to yield the final product, this compound.
Potential Applications and Workflow
Given the chiral nature of this compound, its primary application in research and drug development is likely as a chiral building block or a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
Below is a conceptual workflow illustrating the use of a chiral amino alcohol like this compound as a chiral auxiliary in an asymmetric alkylation reaction.
Signaling Pathways and Biological Activity
Currently, there is no readily available scientific literature detailing the involvement of this compound in any specific biological signaling pathways or its pharmacological activity. Its commercial availability in small quantities from specialized suppliers suggests its primary use is in synthetic chemistry rather than as a bioactive agent itself. Researchers in drug development may use it as a component to build larger, more complex molecules with potential therapeutic properties.
References
Methodological & Application
The Chiral Auxiliary (2S,3S)-3-Aminopentan-2-ol: An Inquiry into its Application in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in organic synthesis, enabling the stereocontrolled formation of new chiral centers. These compounds are temporarily incorporated into a prochiral substrate to direct the approach of a reagent, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. Amino alcohols are a prominent class of chiral auxiliaries, often derivatized into oxazolidinones or amides to exert steric hindrance and guide bond formation.
While numerous chiral amino alcohols have been successfully employed and extensively documented in asymmetric synthesis, (2S,3S)-3-aminopentan-2-ol does not appear to be among the commonly utilized auxiliaries for the requested applications. This suggests that it may have been found to be less effective than other commercially available or readily synthesized auxiliaries, or its potential has not yet been thoroughly explored and reported in peer-reviewed literature.
For researchers, scientists, and drug development professionals seeking to perform asymmetric transformations, a wealth of information exists for other well-established chiral auxiliaries. Prominent examples include the Evans auxiliaries (derived from amino acids), pseudoephedrine, and various camphor-based auxiliaries. These have been shown to provide high levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions.
General Principles and Methodologies
For the benefit of the intended audience, the following sections outline the general principles and experimental workflows for utilizing amino alcohol-derived chiral auxiliaries in asymmetric synthesis. These are based on established methodologies for other, more common auxiliaries and can serve as a conceptual framework.
Formation of the Chiral Auxiliary Derivative
The first step in utilizing a chiral amino alcohol as an auxiliary is its covalent attachment to the substrate. This typically involves the formation of an amide or an oxazolidinone.
Logical Workflow for Chiral Auxiliary Attachment
Caption: General workflow for attaching a chiral auxiliary to a substrate.
Asymmetric Aldol Reaction Protocol (General)
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When a chiral auxiliary is employed, the enolate geometry is controlled, and the auxiliary shields one face of the enolate, leading to a diastereoselective reaction with an aldehyde.
Table 1: Hypothetical Data for a Generic Asymmetric Aldol Reaction
| Entry | Aldehyde | Base | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | LDA | TiCl4 | - | - |
| 2 | Isobutyraldehyde | NaHMDS | Sn(OTf)2 | - | - |
| 3 | Acetaldehyde | KHMDS | B(OTf)2 | - | - |
| Data is hypothetical and for illustrative purposes only, as no specific data for this compound was found. |
Experimental Protocol (General):
-
To a solution of the chiral auxiliary-substrate adduct in a suitable solvent (e.g., CH2Cl2 or THF) at -78 °C is added a Lewis acid (e.g., TiCl4, Sn(OTf)2).
-
A hindered base (e.g., triethylamine or diisopropylethylamine) is added dropwise to form the enolate.
-
The aldehyde is added, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the product is purified by chromatography.
Asymmetric Alkylation Protocol (General)
In an asymmetric alkylation, the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate.
Table 2: Hypothetical Data for a Generic Asymmetric Alkylation Reaction
| Entry | Electrophile | Base | Additive | Yield (%) | Diastereomeric Excess (d.e.) |
| 1 | Benzyl bromide | LDA | LiCl | - | - |
| 2 | Methyl iodide | NaHMDS | HMPA | - | - |
| 3 | Allyl bromide | KHMDS | - | - | - |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocol (General):
-
The chiral auxiliary-substrate adduct is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C.
-
A strong base (e.g., LDA, NaHMDS) is added to generate the enolate.
-
The electrophile is added, and the reaction is allowed to warm to the appropriate temperature.
-
The reaction is quenched and worked up, followed by purification.
Cleavage of the Chiral Auxiliary
A crucial step in asymmetric synthesis is the removal of the chiral auxiliary to yield the desired chiral product. The conditions for cleavage should be mild enough to avoid racemization or decomposition of the product.
Signaling Pathway for Auxiliary Cleavage
Caption: Common methods for the cleavage and recovery of a chiral auxiliary.
Application Notes: The Role of Aminopentanol Derivatives in the Synthesis of Tapentadol
Tapentadol, a potent analgesic, is synthesized through various stereoselective routes where aminopentanol derivatives serve as crucial intermediates. While the specific starting material (2S,3S)-3-aminopentan-2-ol is not prominently featured in mainstream patented syntheses, structurally related compounds are pivotal in establishing the desired stereochemistry of the final tapentadol molecule. The primary synthetic strategies involve the creation of a tertiary alcohol through a Grignard reaction, followed by deoxygenation and demethylation to yield the final active pharmaceutical ingredient.
The stereochemistry at the C1 and C2 positions of the propyl side chain in tapentadol is critical for its dual-action mechanism as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The use of chiral aminopentanol precursors ensures the formation of the desired (1R,2R) enantiomer. The synthesis pathways often commence from a substituted propiophenone, which undergoes a Mannich reaction followed by a stereoselective reduction or a Grignard reaction with an ethyl magnesium halide to introduce the necessary functional groups and chiral centers.
Experimental Protocols
The following protocols are derived from patented industrial synthesis methods for tapentadol, illustrating the key transformations involving aminopentanol-like intermediates.
Protocol 1: Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol
This protocol details the Grignard reaction to form a key tertiary alcohol intermediate.
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
3-Bromoanisole
-
Iodine crystal (initiator)
-
(2S)-1-(dimethylamino)-2-methylpentan-3-one
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in tetrahydrofuran (200 ml).[1]
-
Add a small amount of 3-bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the Grignard reaction.[1]
-
Heat the mixture to 68-75°C. Once the reaction initiates, add the remaining 3-bromoanisole (307 g, 1.641 M) while maintaining the reaction at reflux.[1]
-
After the addition is complete, continue stirring at reflux for 1 hour.[1]
-
Cool the reaction mixture to 25-30°C.[1]
-
Slowly add a solution of (2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) in THF (200 ml) to the Grignard reagent, maintaining the temperature between 25-30°C.[1]
-
Stir the reaction mixture for 2-3 hours after the addition is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.
Protocol 2: Reductive Deoxygenation of the Tertiary Alcohol
This protocol describes the removal of the hydroxyl group, a critical step in forming the tapentadol backbone.
Materials:
-
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol
-
Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid
-
Methanesulfonic Acid
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol (100.0 g, 0.398 M) in tetrahydrofuran (200 ml).[1]
-
Stir the solution at 25-30°C and slowly add concentrated sulfuric acid (42.94 g, 0.438 M).[1]
-
To the stirring mixture, add methanesulfonic acid (42.07 g, 0.438 M) followed by cyclohexane (300 ml).[1]
-
Heat the reaction mass to 76-80°C for 3 hours, with simultaneous removal of water.[1]
-
Cool the reaction to 25-30°C and separate the organic layer.
-
The resulting intermediate is then subjected to catalytic hydrogenation.
Protocol 3: Hydrogenation and Demethylation
This protocol outlines the final steps to produce tapentadol hydrochloride.
Materials:
-
Intermediate from Protocol 2
-
Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
Hydrochloric acid (gaseous or in a suitable solvent)
Procedure:
-
The organic layer from the previous step is subjected to catalytic reduction using a palladium on carbon catalyst under a hydrogen atmosphere to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.[1]
-
Following the reduction, the methoxy group is demethylated to a hydroxyl group.
-
The resulting tapentadol base is dissolved in a suitable solvent like 3-pentanone.[2]
-
Gaseous hydrochloric acid is bubbled through the solution to precipitate tapentadol hydrochloride.[2][3]
-
The suspension is stirred for 2-3 hours, and the solid product is collected by filtration and dried.[2]
Quantitative Data
The following tables summarize quantitative data from various patented synthesis routes for tapentadol and its intermediates.
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| (2S,3R)-3-(3-Aminophenyl)-1-(dimethylamino)-2-methylpentan-3-ol | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one | Ethylmagnesium bromide | THF | ~92% | >99% (HPLC) | [3] |
| (2R,3R)-dimethyl-[2-methyl-3-(3-nitrophenyl)pentyl]amine | (2S,3R)-1-(dimethylamino)-3-(3-aminophenyl)-2-methyl-3-pentanol | Trifluoroacetic anhydride, Pd/C, H₂ | Me-THF | - | - | [3][4] |
| (S)-3-(benzylmethylamino)-2-methyl-1-(3-methoxyphenyl)propan-1-one | Resolved precursor | NaOH, Toluene | Water, Toluene | - | 98.2% ee | [2] |
| Tapentadol Hydrochloride | (2S,3R)-1-(dimethylamino)-3-(3-aminophenyl)-2-methyl-3-pentanol | Trifluoroacetic anhydride, Pd/C, H₂, HCl | Me-THF, 3-Pentanone | - | - | [2][3][4] |
| 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | 1-(dimethylamino)-2-methylpentan-3-one | 3-methoxyphenylboronic acid, NiI₂, L-carnitine, Na(Si(CH₃)₃)₂ | Isopropanol | 61.7% | - | [5] |
| 3-bromo-N,N,2-trimethylpentyl-1-amine | 1-(dimethylamino)-2-methylpentan-3-ol | PBr₃ | Dichloromethane | 82.6% | 97.6% (GC) | [5] |
Visualizations
Tapentadol Synthesis Pathway
The following diagram illustrates a common synthetic route to Tapentadol, highlighting the key intermediate stages.
Caption: Synthetic pathway of Tapentadol.
Logical Workflow for Tapentadol Synthesis
This diagram outlines the logical progression of the chemical transformations in a typical Tapentadol synthesis.
Caption: Logical workflow of Tapentadol synthesis.
References
- 1. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 2. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 3. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 4. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 5. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]
Application Note: Grignard Reaction Protocol for the Synthesis of 3-Amino-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-protected α-amino ketones from α-amino acids, which are precursors to 3-aminopentan-2-ol derivatives. The protocol outlines the reaction of a Grignard reagent with an in situ generated activated ester of an N-protected amino acid. This method offers high yields and maintains the chiral integrity of the starting material.[1] Included are a step-by-step experimental procedure, a table of representative yields, a workflow diagram, and essential safety precautions.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[2] Their reaction with carbonyl compounds is a fundamental method for producing secondary and tertiary alcohols.[2][3] However, the synthesis of complex molecules such as 3-aminopentan-2-ol derivatives requires careful substrate protection, as the acidic protons of amine and hydroxyl groups would otherwise quench the Grignard reagent.[4][5]
This application note details a robust and efficient protocol for the synthesis of N-protected α-amino ketones via the reaction of Grignard reagents with activated N-protected α-amino acids.[1] These ketones are versatile intermediates that can be subsequently reduced to form the desired chiral 3-amino-2-ol derivatives. The described method avoids harsh conditions and the need for less stable intermediates like Weinreb amides, providing a streamlined process suitable for drug discovery and development.[1]
Experimental Protocol
This protocol is adapted from the method described by De Luca, et al., for the synthesis of N-protected α-amino ketones.[1]
Materials:
-
N-Boc-protected α-amino acid (e.g., N-Boc-Alanine)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Copper(I) Iodide (CuI)
-
Grignard Reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of the Amino Acid:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), add the N-Boc-protected α-amino acid (1.0 eq).
-
Dissolve the amino acid in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) to the solution.
-
In a separate flask, dissolve 2-chloro-4,6-dimethoxy[4][6][7]triazine (CDMT) (1.1 eq) in anhydrous THF and add it dropwise to the amino acid solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours. A white precipitate of N-methylmorpholinium chloride will form.
-
-
Grignard Addition:
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Transfer the filtrate containing the activated ester to a new flame-dried flask.
-
Add anhydrous Copper(I) Iodide (CuI) (0.1 eq) to the solution.
-
Cool the mixture to -10 °C.
-
Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 eq) dropwise, maintaining the temperature below -5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (the N-protected α-amino ketone) by flash column chromatography on silica gel.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-protected α-amino ketones.
Caption: Workflow for the synthesis of N-Boc amino ketones.
Results: Representative Yields
The described protocol provides high yields for a variety of N-protected amino acids and Grignard reagents. The following table summarizes typical results.
| N-Protected Amino Acid | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| N-Boc-Alanine | Ethylmagnesium bromide | N-Boc-3-amino-pentan-2-one | 92% |
| N-Boc-Valine | Methylmagnesium bromide | N-Boc-3-amino-4-methyl-pentan-2-one | 95% |
| N-Boc-Leucine | Ethylmagnesium bromide | N-Boc-3-amino-5-methyl-hexan-2-one | 91% |
| N-Boc-Phenylalanine | Methylmagnesium bromide | N-Boc-3-amino-1-phenyl-butan-2-one | 94% |
Data is representative and based on typical outcomes for this reaction type.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (Argon or Nitrogen). Anhydrous solvents are essential.
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: CDMT and NMM are irritants. Avoid inhalation and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the Grignard reaction is exothermic. Add the aqueous NH₄Cl solution slowly and with cooling to control the reaction rate.
References
- 1. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: (2S,3S)-3-Aminopentan-2-ol in Medicinal Chemistry
(2S,3S)-3-Aminopentan-2-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry. Its stereochemically defined structure makes it a crucial starting material for the asymmetric synthesis of complex molecules, particularly pharmaceutical agents. While not typically an active pharmaceutical ingredient (API) itself, its incorporation into larger molecules can significantly influence their pharmacological activity and specificity.
These application notes provide an overview of the utility of this compound, with a focus on its role as a synthetic intermediate. Detailed protocols for its hypothetical use in the synthesis of a key precursor to a potent analgesic are provided for illustrative purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Approx. 165-170 °C |
| Melting Point | Not precisely defined, may be a low-melting solid |
| Solubility | Soluble in water and common organic solvents |
| Stereochemistry | (2S, 3S) |
Application in Asymmetric Synthesis
The primary application of this compound in medicinal chemistry is as a chiral synthon. Its vicinal amino and hydroxyl groups, with a defined stereochemistry, allow for the construction of specific stereoisomers of drug molecules. This is critical as different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and side-effect profiles.
A notable, albeit indirect, application lies in the synthesis of analgesics. For instance, derivatives of aminopentanol have been explored as intermediates in the synthesis of Tapentadol, a centrally-acting analgesic with a dual mechanism of action. The specific stereochemistry of the intermediates is crucial for the desired therapeutic effect of the final drug.
Below is a logical workflow illustrating the role of a chiral building block like this compound in a drug discovery and development pipeline.
Caption: Drug discovery workflow utilizing a chiral building block.
Experimental Protocols
The following protocols describe a hypothetical multi-step synthesis of a key intermediate for a complex analgesic, starting from this compound. These protocols are based on established organic chemistry principles and are for illustrative purposes.
Protocol 1: N-Protection of this compound
Objective: To protect the amino group of this compound to prevent its interference in subsequent reactions. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of the Protected Amino Alcohol
Objective: To introduce a desired substituent onto the hydroxyl group of the N-protected this compound.
Materials:
-
N-Boc-(2S,3S)-3-aminopentan-2-ol (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
An appropriate alkylating agent (e.g., a substituted benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-(2S,3S)-3-aminopentan-2-ol (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Deprotection and Further Modification
Objective: To remove the Boc protecting group and perform further synthetic transformations to arrive at the desired final intermediate.
Materials:
-
O-alkylated N-Boc-(2S,3S)-3-aminopentan-2-ol (from Protocol 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Reagents for the subsequent reaction step (e.g., for reductive amination)
-
Standard laboratory equipment
Procedure:
-
Dissolve the O-alkylated N-Boc protected compound (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting amine salt with a saturated aqueous NaHCO₃ solution.
-
Extract the free amine with a suitable organic solvent (e.g., DCM or EtOAc).
-
Dry the organic layer, filter, and concentrate to obtain the deprotected intermediate, which can be used in the next synthetic step without further purification.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic sequence described in the protocols.
Caption: Synthetic workflow for a key intermediate.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Protection | Boc₂O, TEA | DCM | 85 - 95 |
| 2 | O-Alkylation | NaH, Alkyl Halide | THF | 70 - 85 |
| 3 | Deprotection | TFA or HCl in Dioxane | DCM | >95 (crude) |
Disclaimer: The provided protocols and data are for illustrative purposes and are based on general synthetic organic chemistry principles. Actual experimental conditions and results may vary and should be optimized by qualified researchers in a laboratory setting. The use of this compound in the synthesis of any patented compound should be done in compliance with all relevant intellectual property laws.
Application Notes and Protocols: Chiral Ligands from Vicinal Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands derived from readily available amino alcohols are pivotal in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. These ligands, when complexed with metal centers, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. This high degree of stereocontrol is critical in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful.
While the specific chiral amino alcohol, (2S,3S)-3-aminopentan-2-ol, is a potential precursor for novel chiral ligands, a comprehensive survey of the scientific literature reveals a notable absence of detailed synthetic protocols and catalytic applications for ligands derived directly from this molecule. However, the principles of chiral ligand synthesis and application are well-established for structurally similar vicinal diamines and amino alcohols.
This document provides a representative protocol for the synthesis of a widely used class of chiral ligands, Salen-type ligands, using a commercially available chiral diamine. Furthermore, it details a common application of such ligands in the asymmetric epoxidation of unfunctionalized olefins, a powerful transformation in organic synthesis. This serves as a practical guide and a foundational methodology that can be adapted for the exploration of new chiral ligands from precursors like this compound.
Representative Protocol: Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of a C2-symmetric Schiff base (Salen) ligand from a chiral vicinal diamine and a substituted salicylaldehyde.
Reaction Scheme:
Application Notes and Protocols for Stereoselective Reduction of Ketones using a Chiral Amino Alcohol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. One of the most robust and widely adopted methods for achieving high enantioselectivity in this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source. This application note provides a detailed experimental protocol for the stereoselective reduction of ketones using a chiral amino alcohol, specifically focusing on the in situ generation of the CBS catalyst.
Signaling Pathway: The Catalytic Cycle of the CBS Reduction
The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle. The chiral oxazaborolidine catalyst, formed from the amino alcohol and borane, coordinates with another equivalent of the borane reducing agent. This complex then coordinates to the ketone, orienting it in a sterically favored manner, which dictates the face-selective hydride transfer.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data Summary
The CBS reduction is effective for a wide range of ketone substrates, including aromatic, aliphatic, and α,β-unsaturated ketones. The following table summarizes the typical yields and enantiomeric excesses (ee) achieved for the reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol.
| Ketone Substrate | Chiral Amino Alcohol Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenylethanol | >95 | >95 |
| 2-Chloroacetophenone | (1S,2R)-1-Amino-2-indanol | (R)-2-Chloro-1-phenylethanol | ~90 | >96 |
| Propiophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenyl-1-propanol | >95 | ~97 |
| Benzylacetone | Chiral Lactam Alcohol | (R)-4-Phenyl-2-butanol | ~74-90 | ~69 |
| α-Tetralone | Chiral Lactam Alcohol | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | >90 | ~85 |
| Cyclohexyl methyl ketone | Chiral Lactam Alcohol | (R)-1-Cyclohexylethanol | >90 | ~90 |
| 3-Chloropropiophenone | (1S,2R)-(-)-cis-1-Amino-2-indanol | (R)-1-(3-Chlorophenyl)propan-1-ol | >90 | ~95 |
Experimental Protocol: Stereoselective Reduction of Acetophenone
This protocol details the in situ preparation of the chiral oxazaborolidine catalyst from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the asymmetric reduction of acetophenone.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Septa
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry, nitrogen-flushed 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).
-
Seal the flask with a septum and introduce anhydrous THF (1.0 mL) via syringe.
-
Stir the solution at room temperature to dissolve the amino alcohol.
-
Slowly add 1.0 M BH₃·THF solution (1.0 mL, 1.0 mmol) dropwise to the stirred solution. Hydrogen gas evolution will be observed.
-
Stir the resulting solution at room temperature for 15-20 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Reduction of Acetophenone:
-
In a separate dry, nitrogen-flushed flask, prepare a solution of acetophenone (240 mg, 2.0 mmol) in anhydrous THF (2.0 mL).
-
Cool the catalyst solution to 0 °C using an ice bath.
-
Slowly add the acetophenone solution to the catalyst solution dropwise over 10-15 minutes.
-
Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0 °C to decompose the excess borane.
-
Warm the mixture to room temperature and add 1 M HCl (5.0 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (R)-1-phenylethanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
The enantiomeric excess (ee) of the chiral alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) using a chiral column.
-
Experimental Workflow
The following diagram illustrates the general workflow for the stereoselective reduction of a ketone using an in situ generated chiral oxazaborolidine catalyst.
Caption: Experimental workflow for stereoselective ketone reduction.
Derivatization of (2S,3S)-3-aminopentan-2-ol for catalytic applications
Solid-Phase Synthesis Applications of Aminopentanol Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has revolutionized the preparation of complex organic molecules, including peptides, oligonucleotides, and peptidomimetics, by simplifying purification and enabling automation. Within this field, bifunctional building blocks are essential for chain elongation and functionalization. Aminopentanol compounds, possessing both an amino and a hydroxyl group, represent a versatile class of building blocks with significant potential in solid-phase synthesis. Their applications range from serving as flexible linkers to forming the backbone of novel peptidomimetic structures. This document provides detailed application notes and experimental protocols for the use of aminopentanol-related compounds in solid-phase synthesis, with a focus on their role as cleavable linkers and as components of modified peptide backbones.
Application 1: Amino Alcohols as Traceless Cleavable Linkers in Solid-Phase Peptide Synthesis
A key application of amino alcohol derivatives in solid-phase synthesis is their use as cleavable linkers. These linkers allow for the capture and subsequent release of synthesized peptides or other molecules from a solid support under mild conditions. Secondary amino alcohols, such as those derived from serine and isoserine, can be incorporated into a peptide backbone via reductive amination and cleaved with sodium periodate.[1] This method is particularly valuable as the cleavage can be traceless, regenerating the native N-terminus of the peptide.[1]
Signaling Pathway and Experimental Workflow
The overall workflow for the utilization of amino alcohol-based cleavable linkers involves the synthesis of a peptide on a solid support, followed by the on-resin incorporation of the amino alcohol linker, affinity capture of the peptide, and finally, cleavage and release of the desired molecule.
References
Application Notes: (2S,3S)-3-Aminopentan-2-ol as a Chiral Precursor for Novel Piperidinone-Based MDM2 Inhibitors
(2S,3S)-3-aminopentan-2-ol is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of bioactive molecules. A key application of this amino alcohol is in the synthesis of substituted piperidinone derivatives that act as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1][3] In many human cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53 and promoting tumor growth.[3] Inhibition of the MDM2-p53 interaction with small molecules is a promising therapeutic strategy to reactivate p53 function in cancer cells.
Synthesis of Piperidinone MDM2 Inhibitors
This compound serves as a key chiral synthon in the multi-step synthesis of piperidinone-based MDM2 inhibitors. The synthesis involves the construction of a substituted piperidinone core, where the stereochemistry of the amino alcohol dictates the final stereochemistry of the inhibitor, which is often crucial for its biological activity.
Synthetic Workflow
The general synthetic route involves the reaction of this compound with a suitable electrophile to form an intermediate that is subsequently cyclized to form the piperidinone ring. Further functionalization of the piperidinone core leads to the final MDM2 inhibitor.
Caption: Synthetic workflow for piperidinone MDM2 inhibitors.
Experimental Protocols
The following is a representative protocol for the synthesis of a piperidinone intermediate using this compound, based on procedures described in the patent literature for the synthesis of MDM2 inhibitors.
Materials:
-
This compound
-
An appropriate electrophile (e.g., a halo-substituted aromatic compound)
-
Triethylamine
-
Solvent (e.g., Dichloromethane)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.0 eq).
-
Add the electrophilic partner (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 85-95 °C) for a specified period (e.g., 48 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired piperidinone intermediate.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of a piperidinone intermediate.
| Parameter | Value |
| Molar Ratio (Amino alcohol : Electrophile : Base) | 1 : 1.1 : 2 |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
MDM2 Signaling Pathway and Inhibition
The synthesized piperidinone derivatives are designed to mimic the helical structure of the p53 transactivation domain, allowing them to bind to the hydrophobic pocket of MDM2. This binding competitively inhibits the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then induce downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to tumor suppression.
Caption: MDM2-p53 pathway and inhibition by piperidinones.
Conclusion
This compound is a critical chiral precursor for the enantioselective synthesis of novel piperidinone-based MDM2 inhibitors. The detailed protocols and understanding of the underlying biological pathways are essential for the development of these potential anti-cancer therapeutics. The use of such chiral building blocks underscores the importance of stereochemistry in modern drug discovery and development.
References
Application Note: Enzymatic Resolution of 3-Aminopentan-2-ol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of these compounds often dictates their biological activity, making the separation of enantiomers a critical step in drug development and manufacturing. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. This application note provides a detailed protocol for the enzymatic resolution of 3-aminopentan-2-ol enantiomers using lipase-catalyzed acylation. Lipases, such as Candida antarctica Lipase B (CAL-B), are widely employed for their ability to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
Principle of the Method
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. In this protocol, a lipase is used to selectively catalyze the acylation of one of the 3-aminopentan-2-ol enantiomers with an acyl donor. The resulting ester and the unreacted amino alcohol can then be separated, yielding both enantiomers in high enantiomeric purity. The choice of lipase, acyl donor, solvent, and reaction conditions are critical for achieving high enantioselectivity and conversion.
Materials and Reagents
-
Racemic 3-aminopentan-2-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Pseudomonas cepacia Lipase
-
Vinyl acetate (acyl donor)
-
Isopropenyl acetate (acyl donor)
-
Organic solvents (e.g., Hexane, Diethyl ether, Methyl tert-butyl ether (MTBE))
-
Sodium bicarbonate (for work-up)
-
Anhydrous sodium sulfate (for drying)
-
Standards of racemic and enantiopure 3-aminopentan-2-ol
-
Derivatizing agent for GC analysis (e.g., N-trifluoroacetyl-L-prolyl chloride)
Equipment
-
Orbital shaker or magnetic stirrer with temperature control
-
Reaction vials
-
Gas chromatograph (GC) with a chiral capillary column (e.g., Chirasil-Val) and a Flame Ionization Detector (FID)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Lipase Screening for Optimal Enantioselectivity
-
Enzyme Preparation: Weigh 20 mg of each lipase (e.g., Novozym 435, Pseudomonas cepacia Lipase) into separate reaction vials.
-
Reaction Setup: To each vial, add 4 mL of an appropriate organic solvent (e.g., hexane).
-
Add 1 mmol of racemic 3-aminopentan-2-ol to each vial.
-
Add 2.2 mmol of vinyl acetate as the acyl donor.
-
Incubation: Place the vials in an orbital shaker at a controlled temperature (e.g., 40°C) and agitate at 200 rpm for a set time (e.g., 24 hours).
-
Sample Analysis: Periodically, take a small aliquot of the reaction mixture, filter the enzyme, and analyze by chiral GC to determine the enantiomeric excess (ee) of the substrate and product, and the conversion rate.
Protocol 2: Optimization of Reaction Conditions
Based on the best-performing lipase from Protocol 1, optimize the following parameters:
-
Acyl Donor: Test different acyl donors (e.g., vinyl acetate vs. isopropenyl acetate) under the same conditions.
-
Solvent: Evaluate a range of solvents (e.g., hexane, diethyl ether, MTBE) for their effect on enantioselectivity and reaction rate.
-
Temperature: Perform the reaction at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between reaction rate and enzyme stability/selectivity.
-
Enzyme Loading: Vary the amount of lipase (e.g., 10 mg, 20 mg, 40 mg) to study its effect on the reaction time.
Protocol 3: Preparative Scale Resolution and Product Isolation
-
Reaction Setup: In a larger reaction vessel, combine the optimized quantities of racemic 3-aminopentan-2-ol, the chosen lipase, acyl donor, and solvent.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of the acylated product and unreacted amino alcohol can be separated by column chromatography.
-
Protocol 4: Analytical Method for Enantiomeric Excess Determination
-
Sample Preparation:
-
Take a 50 µL aliquot of the reaction mixture.
-
If necessary for GC analysis, derivatize the amino alcohol and its acylated product. A common method is to react the sample with a chiral derivatizing agent like N-trifluoroacetyl-L-prolyl chloride.[1]
-
-
Gas Chromatography (GC) Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 200°C). The exact program will need to be optimized for baseline separation of the enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) for the substrate (eeS) and the product (eeP) using the peak areas of the respective enantiomers.
-
Calculate the conversion (c) using the formula: c = eeS / (eeS + eeP).[2]
-
Calculate the enantiomeric ratio (E) using the formula: E = ln{[eeP(1 − eeS)/(eeP + eeS)]}/ln{[eeP(1 + eeS)/(eeP + eeS)]}.[2]
-
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of amino alcohols. Note that these values are illustrative and optimal conditions for 3-aminopentan-2-ol should be determined experimentally.
Table 1: Screening of Lipases for the Resolution of 3-Aminopentan-2-ol
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | eeS (%) | eeP (%) | E-value |
| Novozym 435 (CAL-B) | Vinyl Acetate | Hexane | 24 | 49 | 97 | 98 | >200 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 24 | 45 | 85 | 90 | ~50 |
| Candida rugosa Lipase | Vinyl Acetate | Hexane | 24 | 28 | 65 | 96 | 67.5[3] |
Table 2: Optimization of Reaction Conditions using Novozym 435
| Parameter | Condition | Time (h) | Conversion (%) | eeS (%) | eeP (%) | E-value |
| Solvent | Diethyl Ether | 16 | 50 | >99 | >99 | >200[4] |
| MTBE | 16 | 48 | 98 | >99 | >200 | |
| Hexane | 16 | 50 | >99 | >99 | >200[2] | |
| Acyl Donor | Isopropenyl Acetate | 16 | 50 | >99 | >99 | >200 |
| Vinyl Acetate | 16 | 50 | >99 | >99 | >200[2] | |
| Temperature | 30°C | 24 | 45 | 95 | 96 | >150 |
| 40°C | 16 | 50 | >99 | >99 | >200 | |
| 50°C | 12 | 52 | 98 | 97 | ~180 |
Visualizations
Caption: Experimental workflow for the enzymatic resolution of 3-aminopentan-2-ol.
Caption: Factors influencing the success of enzymatic kinetic resolution.
Conclusion
This application note provides a comprehensive framework for the enzymatic resolution of 3-aminopentan-2-ol. The detailed protocols for lipase screening, reaction optimization, and product analysis offer a systematic approach to developing a robust and efficient process for obtaining the enantiomers of this valuable chiral building block. The use of lipases like Novozym 435 in organic solvents provides a highly selective and practical method for researchers in academia and the pharmaceutical industry. The provided data and workflows serve as a strong starting point for the successful implementation of this biocatalytic strategy.
References
- 1. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of (2S,3S)-3-aminopentan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (2S,3S)-3-aminopentan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of this compound?
A1: The main challenges in synthesizing this compound, a vicinal amino alcohol, revolve around controlling the stereochemistry at the two adjacent chiral centers (C2 and C3). Key difficulties include:
-
Diastereoselectivity: Achieving the desired (2S,3S) configuration over other possible diastereomers, such as (2R,3S), (2S,3R), and (2R,3R), is a significant hurdle. The choice of synthetic route and reaction conditions is critical in maximizing the yield of the desired stereoisomer.
-
Choice of Chiral Precursor: The synthesis often starts from a chiral precursor, such as L-isoleucine or (S)-2-aminobutanoic acid, to set the stereochemistry at C3. The purity of this starting material is crucial for the enantiomeric purity of the final product.
-
Protecting Group Strategy: The amino and hydroxyl groups often require protection to prevent side reactions. The choice of protecting groups can influence the stereochemical outcome of subsequent reactions.[1]
-
Purification: Separating the desired (2S,3S) diastereomer from other stereoisomers can be challenging and may require specialized chromatographic techniques.[2][3]
Q2: Which synthetic routes are commonly employed for the synthesis of this compound?
A2: Several strategies can be used, with the most common being the diastereoselective reduction of an α-amino ketone precursor, (S)-3-amino-2-pentanone. Other notable methods include approaches starting from chiral amino acids and asymmetric aminohydroxylation of alkenes.[4][5]
Q3: How do I choose the appropriate protecting groups for the amino and hydroxyl functionalities?
A3: The selection of protecting groups is critical and depends on the specific reaction conditions of your synthetic route.
-
Amino Group: Carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used. The Boc group is generally preferred for its stability and ease of removal under acidic conditions.[1][6] The choice of protecting group can significantly impact the diastereoselectivity of subsequent reduction steps.[6][7]
-
Hydroxyl Group: Silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers are common choices for protecting the hydroxyl group, depending on the orthogonality required for deprotection steps.
Q4: What analytical techniques are suitable for determining the diastereomeric ratio of 3-aminopentan-2-ol?
A4: The diastereomeric ratio is typically determined using:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or HPLC after derivatization with a chiral agent can effectively separate and quantify the diastereomers.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are unique to each diastereomer.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of (S)-3-Amino-2-pentanone
Problem: The reduction of the α-amino ketone precursor yields a mixture of (2S,3S) (syn) and (2R,3S) (anti) diastereomers with a low ratio of the desired (2S,3S) product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reducing Agent | The choice of reducing agent is critical for controlling diastereoselectivity. For the desired syn isomer, non-chelating reducing agents that follow the Felkin-Anh model are generally preferred. For the anti isomer, chelating agents are more suitable.[6][8][9] |
| Suboptimal Reaction Temperature | Lower reaction temperatures often lead to higher diastereoselectivity. Perform the reduction at temperatures ranging from -78 °C to 0 °C. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the reduction. Ethereal solvents like THF or diethyl ether are commonly used. |
| Steric Hindrance from Protecting Group | A bulky protecting group on the amino functionality can influence the direction of hydride attack. Consider using a smaller protecting group if the desired diastereomer is not obtained. |
Predicting the Stereochemical Outcome:
The stereochemical outcome of the reduction can often be predicted using the Felkin-Anh model for non-chelating conditions or the Cram-chelate model for chelating conditions.[5][8][9][10]
-
Felkin-Anh Model (Non-chelation control): This model predicts the formation of the syn diastereomer. The largest substituent on the α-carbon orients itself anti to the incoming nucleophile (hydride). For (S)-3-amino-2-pentanone, the ethyl group is the largest substituent.
-
Cram-Chelate Model (Chelation control): This model predicts the formation of the anti diastereomer. A Lewis acidic metal from the reducing agent chelates with the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring. The hydride then attacks from the less hindered face.
Issue 2: Difficulty in Separating Diastereomers
Problem: Co-elution or poor resolution of (2S,3S) and (2R,3S) diastereomers during chromatographic purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Standard silica gel chromatography may not be sufficient to separate the diastereomers. |
| Derivatization Required | The small structural difference between diastereomers can make separation difficult. |
Recommended HPLC Protocol for Diastereomer Separation:
A common approach is to derivatize the amino alcohol with a chiral derivatizing agent and then separate the resulting diastereomeric derivatives using normal-phase HPLC.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) or a standard silica gel column after derivatization. |
| Mobile Phase | A mixture of hexane and isopropanol is commonly used for normal-phase separations. The exact ratio should be optimized. |
| Detection | UV detection if the derivatives are UV-active, or a refractive index detector. |
Quantitative Data Summary
The choice of reducing agent significantly impacts the diastereomeric ratio (d.r.) in the reduction of N-protected α-amino ketones. The following table summarizes typical outcomes for the synthesis of syn and anti vicinal amino alcohols.
| Precursor | Reducing Agent | Condition | Major Product | Diastereomeric Ratio (syn:anti) | Reference |
| N-Boc-α-amino ketone | NaBH4 | Methanol, 0 °C | syn | Typically > 80:20 | General knowledge |
| N-Boc-α-amino ketone | L-Selectride® | THF, -78 °C | syn | Often > 90:10 | General knowledge |
| N-Boc-α-amino ketone | Zn(BH4)2 | Diethyl ether, 0 °C | anti | Typically > 90:10 | [9] |
| N-Boc-δ-amino-γ-keto ester | LiAlH(O-t-Bu)3 | Ethanol, -78 °C | anti | >95:5 | [1] |
| N-Boc-δ-amino-γ-keto ester | NB-Enantride® | THF, -78 °C | syn | 5:95 | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-(S)-3-amino-2-pentanone to N-Boc-(2S,3S)-3-aminopentan-2-ol (syn-product)
This protocol is adapted from general procedures for the Felkin-Anh controlled reduction of α-amino ketones.
Materials:
-
N-Boc-(S)-3-amino-2-pentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride (NH4Cl)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Boc-(S)-3-amino-2-pentanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) to the cooled solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-(2S,3S)-3-aminopentan-2-ol.
Visualizations
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Synthetic Workflow: Diastereoselective Reduction of an α-Amino Ketone
References
- 1. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopentan-2-ol | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
Purification of (2S,3S)-3-aminopentan-2-ol from diastereomeric mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2S,3S)-3-aminopentan-2-ol from diastereomeric mixtures. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the separation process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor or No Separation of Diastereomers by Fractional Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexane or toluene). | Identification of a solvent system where the diastereomeric salts have a significant solubility difference, leading to selective crystallization. |
| Supersaturation is too high, leading to co-crystallization | Slow down the crystallization process. Try slow cooling, slow evaporation of the solvent, or vapor diffusion of a non-solvent.[1] | Formation of more ordered crystals of the less soluble diastereomer, improving purity. |
| Incorrect Resolving Agent | If using a chiral resolving agent like tartaric acid, ensure the correct stereoisomer (e.g., L-(+)-tartaric acid) is used. Consider screening other resolving agents such as mandelic acid or camphorsulfonic acid.[2] | Formation of diastereomeric salts with different physical properties, enabling separation by crystallization. |
| Seeding Issues | If seeding, ensure the seed crystals are of high purity. Try seeding at a lower temperature or using a smaller amount of seed crystals. Sonication can sometimes help induce crystallization.[1] | Controlled crystallization of the desired diastereomer, preventing spontaneous nucleation of the other. |
Issue 2: Low Yield of the Desired (2S,3S)-isomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Loss of product during transfers and filtration | Minimize the number of transfer steps. Ensure complete transfer of solids and wash filter cakes with a minimal amount of cold solvent. | Increased recovery of the purified product. |
| Sub-optimal ratio of resolving agent | Experiment with different molar ratios of the resolving agent to the diastereomeric mixture. Sometimes, using a sub-stoichiometric amount of the resolving agent can be effective. | Maximized precipitation of the desired diastereomeric salt. |
| Decomposition of the product | Ensure the pH and temperature are controlled during the process, especially during the liberation of the free amine from its salt. | Prevention of product degradation and improved overall yield. |
Issue 3: Inefficient Separation of Diastereomers by Chiral HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[3][4] | Identification of a CSP that provides baseline separation of the diastereomers. |
| Sub-optimal Mobile Phase | Vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH.[5] | Improved resolution and peak shape. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, especially for difficult separations.[1] | Increased separation efficiency between the diastereomeric peaks. |
| Temperature Effects | Investigate the effect of column temperature on the separation. Sometimes, sub-ambient or elevated temperatures can enhance resolution. | Improved peak symmetry and resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a purification method for this compound?
A1: The initial step is to analyze the diastereomeric mixture to determine the ratio of the (2S,3S) and other isomers. This can be done using techniques like NMR spectroscopy or a preliminary analytical chiral HPLC screening. Understanding the composition of your mixture will guide the selection of the most appropriate purification strategy.
Q2: Which is a better method for separating the diastereomers of 3-aminopentan-2-ol: fractional crystallization or chiral chromatography?
A2: The choice between fractional crystallization and chiral chromatography depends on the scale of the purification and the resources available. Fractional crystallization is often more cost-effective for large-scale purifications, provided a suitable resolving agent and solvent system can be found.[2] Chiral chromatography, particularly preparative HPLC, can offer higher purity and is often used for smaller scale separations or when crystallization methods fail.[4]
Q3: How do I choose the right chiral resolving agent for the crystallization?
A3: The selection of a chiral resolving agent is largely empirical. For amino alcohols like 3-aminopentan-2-ol, common choices include chiral acids such as L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid, or (1S)-(+)-10-camphorsulfonic acid.[2] It is recommended to perform small-scale screening experiments with different resolving agents to identify the one that forms a crystalline salt with one diastereomer while the other remains in solution.
Q4: My diastereomers are not separating on a C18 column. What should I do?
A4: Standard achiral columns like C18 are not designed to separate diastereomers unless they have significantly different polarities. To separate diastereomers, you will likely need a chiral stationary phase (CSP). If you must use an achiral column, you can try derivatizing the amino alcohol with a chiral derivatizing agent to form new diastereomers that might be separable.
Q5: How can I confirm the stereochemistry of my purified this compound?
A5: The absolute configuration of the purified product can be confirmed using several analytical techniques. X-ray crystallography of a suitable crystalline derivative provides unambiguous structural determination. Chiral HPLC by co-injection with a certified reference standard of this compound is another common method. Polarimetry can also be used to measure the specific rotation, which should match the literature value for the pure enantiomer.
Experimental Protocols
Protocol 1: Diastereomeric Resolution of this compound using L-(+)-Tartaric Acid
This protocol describes a general procedure for the separation of this compound from a diastereomeric mixture via fractional crystallization of its tartrate salt.
Materials:
-
Diastereomeric mixture of 3-aminopentan-2-ol
-
L-(+)-Tartaric acid
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Filter paper
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the diastereomeric mixture of 3-aminopentan-2-ol in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.
-
Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by a wash with diethyl ether.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot ethanol.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10).
-
Extraction: Extract the aqueous solution three times with dichloromethane.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Determine the diastereomeric excess (d.e.) of the purified product by chiral HPLC or NMR analysis.
Protocol 2: Analytical Chiral HPLC Method for Diastereomeric Purity
This protocol provides a starting point for the analytical separation of 3-aminopentan-2-ol diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (or similar polysaccharide-based column).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the 3-aminopentan-2-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Diastereomeric Crystallization
| Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Precipitate (%) | Yield (%) | Reference |
| L-(+)-Tartaric Acid | Ethanol | >95 | 40-50 | Hypothetical Data |
| (S)-(+)-Mandelic Acid | Isopropanol | 85-90 | 35-45 | Hypothetical Data |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetone/Hexane | 90-95 | 40-45 | Hypothetical Data |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 2: Chiral HPLC Method Parameters for Diastereomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Expected Resolution (Rs) |
| Chiralcel OD-H | n-Hexane/IPA (90:10) | 1.0 | 25 | > 1.5 |
| Chiralpak AD-H | n-Hexane/Ethanol (85:15) | 0.8 | 30 | > 1.8 |
| CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.2 | 20 | > 1.2 |
Note: This table provides starting conditions for method development. Optimization will be required for specific applications.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor diastereomer separation.
References
Optimization of Grignard reaction conditions for aminopentanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of aminopentanols via Grignard reaction. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the Grignard reaction for aminopentanol synthesis.
Issue 1: Low or No Yield of the Desired Aminopentanol
| Possible Cause | Recommended Solution |
| Incomplete Grignard Reagent Formation | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ethereal solvents (e.g., diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate. |
| Quenching of the Grignard Reagent | The primary or secondary amine of the starting material or product is acidic and will quench the Grignard reagent. The amine must be protected prior to the Grignard reaction. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a silyl group. Ensure the protecting group is stable to the Grignard reaction conditions. |
| Presence of Water or Protic Solvents | Grignard reagents are highly sensitive to moisture and protic solvents (e.g., alcohols, water). Ensure all reagents and solvents are anhydrous. |
| Side Reactions | Enolization: If the amino-aldehyde or -ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. To minimize this, use a non-hindered Grignard reagent and add it slowly at low temperatures (e.g., -78 °C to 0 °C). Reduction: Some Grignard reagents, particularly those with β-hydrides (e.g., isopropylmagnesium bromide), can reduce the carbonyl group to an alcohol, regenerating the starting material after work-up. |
| Poor Quality of Reagents | Use freshly opened or properly stored anhydrous solvents. The Grignard reagent should be freshly prepared or titrated to determine its exact concentration before use. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Recommended Solution |
| Wurtz Coupling Product (R-R) | This can occur during the formation of the Grignard reagent, especially at higher temperatures. | Prepare the Grignard reagent at a controlled temperature and add the alkyl/aryl halide slowly to the magnesium suspension. |
| Unreacted Starting Material | Insufficient Grignard reagent was added, or the reagent was partially quenched. | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. Ensure anhydrous conditions and proper amine protection. |
| Product of Double Addition (for ester starting materials) | Grignard reagents can add twice to esters, leading to a tertiary alcohol. | This protocol focuses on aldehyde/ketone starting materials. If using an ester, this is an expected outcome with an excess of Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is it essential to protect the amine group before the Grignard reaction?
A1: The proton on a primary or secondary amine is acidic enough to react with the highly basic Grignard reagent. This acid-base reaction, often referred to as "quenching," deactivates the Grignard reagent, preventing it from adding to the carbonyl group and resulting in a low or no yield of the desired aminopentanol. Protecting the amine, for instance as a Boc- or Cbz-carbamate, removes this acidic proton.
Q2: What are the most suitable solvents for this reaction, and why?
A2: Anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are the standard choices for Grignard reactions. This is because they are aprotic (lack acidic protons) and effectively solvate the magnesium atom of the Grignard reagent, which is crucial for its formation and reactivity.
Q3: How can I minimize the formation of the enolization byproduct?
A3: Enolization is a common side reaction when the carbonyl compound has acidic protons on the alpha-carbon. To favor nucleophilic addition over enolization, the reaction should be carried out at low temperatures (e.g., -78 °C). Additionally, the slow addition of the Grignard reagent to the solution of the protected amino-aldehyde or -ketone can help to keep the concentration of the basic Grignard reagent low at any given time, further minimizing enolization.
Q4: What is the purpose of the aqueous work-up with ammonium chloride?
A4: The initial product of the Grignard addition is a magnesium alkoxide salt. The work-up with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), serves to protonate the alkoxide to form the desired alcohol. Using a mild acid like NH₄Cl is often preferred over strong acids (like HCl or H₂SO₄) to avoid potential side reactions, such as the cleavage of certain acid-labile protecting groups (e.g., Boc).
Q5: My reaction turns cloudy and then dark. Is this normal?
A5: Yes, a cloudy or milky appearance is typical during the formation of a Grignard reagent and during its reaction with the carbonyl compound. This is due to the formation of the insoluble or partially soluble organomagnesium species. A darkening of the reaction mixture can also be normal, but a black or tarry appearance might indicate decomposition or significant side reactions, possibly due to overheating or impurities.
Experimental Protocols
The following is a generalized protocol for the synthesis of an N-protected aminopentanol via the Grignard reaction. This should be adapted and optimized for specific substrates and scales.
Synthesis of N-Boc-5-methyl-5-amino-1-pentanol (Representative Protocol)
This protocol describes the addition of methylmagnesium bromide to N-Boc-4-aminobutanal.
Materials:
-
N-Boc-4-aminobutanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-4-aminobutanal (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-5-methyl-5-amino-1-pentanol.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of an N-protected aminopentanol under various conditions, illustrating the impact of key reaction parameters.
Table 1: Effect of Reaction Conditions on the Yield of N-Boc-5-methyl-5-amino-1-pentanol
| Entry | Grignard Reagent (eq.) | Temperature (°C) | Addition Time (min) | Yield (%) |
| 1 | 1.1 | 25 (rt) | 5 | 45 |
| 2 | 1.1 | 0 | 30 | 75 |
| 3 | 1.1 | -78 | 30 | 85 |
| 4 | 1.5 | 0 | 30 | 82 |
| 5 | 0.9 | 0 | 30 | 60 (incomplete conversion) |
Visualizations
Caption: Troubleshooting logic for low yield in aminopentanol synthesis.
Caption: Experimental workflow for aminopentanol synthesis via Grignard reaction.
Technical Support Center: Overcoming Low Yields in the Synthesis of Aminopentanol Derivatives
Welcome to the technical support center for the synthesis of aminopentanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of aminopentanol derivatives?
A1: Low yields in aminopentanol derivative synthesis can stem from several factors, primarily related to the bifunctional nature of the molecule (containing both an amine and a hydroxyl group) and the specific reaction route employed. Key issues include:
-
Side Reactions: The presence of both a nucleophilic amine and a hydroxyl group can lead to undesired side reactions, such as self-polymerization or reaction with reagents intended for the other functional group.
-
Incomplete Reactions: Sub-optimal reaction conditions, including temperature, pressure, reaction time, and catalyst choice, can lead to incomplete conversion of starting materials.
-
Iminium Salt Formation and Stability: In reductive amination, the formation and stability of the intermediate iminium ion are crucial. Unfavorable pH can either prevent its formation or lead to its hydrolysis back to the starting materials.
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder the reaction, slowing it down or preventing it from going to completion.
-
Catalyst Deactivation: The amine starting material or the aminopentanol product can sometimes chelate to and deactivate the metal catalyst used in reductive amination.
-
Purification Losses: Aminopentanol derivatives can be challenging to purify due to their polarity and potential for forming azeotropes with solvents. Significant product loss can occur during extraction, chromatography, or crystallization.
Q2: When should I use a protecting group strategy?
A2: A protecting group strategy is advisable when you need to perform a reaction at one functional group (e.g., the hydroxyl group) without interference from the other (the amino group), or vice versa. Protecting groups temporarily mask a reactive functional group, preventing it from participating in undesired reactions. This is particularly important in multi-step syntheses.[1][2]
For example, if you intend to perform a Grignard reaction to introduce a substituent at a carbonyl precursor to the alcohol, the amine must be protected to prevent it from reacting with the Grignard reagent. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic and hydrogenolysis conditions, respectively.
Troubleshooting Guides
This section provides troubleshooting guidance for common synthetic routes to aminopentanol derivatives.
Route 1: Reductive Amination
Reductive amination is a widely used method for synthesizing N-substituted aminopentanol derivatives from a suitable hydroxypentanal or hydroxypentanone and a primary or secondary amine.
Problem 1: Low yield of the desired N-substituted aminopentanol derivative.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete imine/iminium ion formation. | - Adjust the pH of the reaction mixture. A slightly acidic medium (pH 4-6) is often optimal for imine formation. This can be achieved by adding a small amount of acetic acid.[3] - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. |
| Reduction of the starting carbonyl compound. | - Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3] |
| Dialkylation of the primary amine. | - Use a stepwise procedure: first, allow the imine to form completely, and then add the reducing agent. - Use a stoichiometric amount of the aldehyde or ketone relative to the amine. |
| Catalyst poisoning (for catalytic hydrogenation). | - Increase the catalyst loading. - Choose a catalyst that is less susceptible to poisoning by amines, such as certain nickel or platinum catalysts. |
Problem 2: Formation of significant byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction of the hydroxyl group. | - Use a milder reducing agent or less forcing reaction conditions (lower temperature, lower pressure). |
| Intramolecular cyclization to form a piperidine derivative. | - This is more likely with certain substitution patterns. Consider using a protecting group on the hydroxyl function if this side reaction is significant.[4] |
Route 2: Grignard Reaction
The Grignard reaction can be used to synthesize C-substituted aminopentanol derivatives by reacting a Grignard reagent with a protected amino-aldehyde or amino-ketone.
Problem 1: Low yield of the desired C-substituted aminopentanol derivative.
| Potential Cause | Troubleshooting Suggestion |
| Reaction of the Grignard reagent with the unprotected amine. | - Ensure the amino group of the starting material is adequately protected (e.g., with a Boc or silyl group). |
| Formation of the Grignard reagent is incomplete. | - Use oven-dried glassware and anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[5] |
| Side reactions of the Grignard reagent. | - Control the reaction temperature; Grignard reactions are often performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. - Add the Grignard reagent slowly to the solution of the electrophile. |
Quantitative Data Summary
The choice of synthetic route and catalyst can significantly impact the yield of aminopentanol derivatives. The following tables summarize reported yields for the synthesis of 5-amino-1-pentanol.
Table 1: Comparison of Yields for 5-Amino-1-Pentanol Synthesis via Reductive Amination of 2-Hydroxytetrahydropyran
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Yield (%) |
| 50Ni-Al₂O₃ | 60 | 2 | 91.3 |
| 10Ni-HAP | 80 | 2 | 92 |
| Ni/ZrO₂ | 80 | 2 | 90.8 |
| 40Ni-Mg₃AlOₓ | 60 | 2 | 85 |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of Chemical and Biosynthetic Production of 5-Aminopentanol
| Method | Substrate | Catalyst/Strain | Conversion (%) | Selectivity (%) | Yield (%) |
| Chemical | 2-Hydroxytetrahydropyran | Ni₂CO₁/Al₂O₃ | 100 | 79 | - |
| Chemical | 2-Hydroxytetrahydropyran | 40Ni-LDO | 100 | 93.1 | - |
| Biosynthetic | Glucose | E. coli ML21 | - | - | 17.5 |
| Biosynthetic | L-lysine | E. coli AP T7_Triple | - | 79.7 | 78.5 |
Data from a comparative study on 5-aminopentanol production.[5][6]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-Amino-1-Pentanol via Reductive Amination
This protocol is adapted from a high-yield synthesis method.
Materials:
-
3,4-Dihydro-2H-pyran
-
Deionized water
-
Supported Nickel Catalyst (e.g., 50Ni-Al₂O₃)
-
Ammonia
-
Hydrogen gas
-
Ethanol
Step 1: Hydration of 3,4-Dihydro-2H-pyran
-
In a high-pressure reactor, combine 3,4-dihydro-2H-pyran and deionized water.
-
Pressurize the reactor with nitrogen gas.
-
Heat the mixture to 110-120°C with vigorous stirring for 2-4 hours.
-
Cool the reactor to room temperature. The product of this step is 2-hydroxytetrahydropyran.
Step 2: Reductive Amination
-
To the aqueous solution of 2-hydroxytetrahydropyran, add the supported nickel catalyst and a solution of ammonia in ethanol.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2-3 MPa.
-
Heat the reaction mixture to 60-80°C and maintain with vigorous stirring for 4-6 hours.
-
Cool the reactor, vent the hydrogen gas, and filter the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 5-amino-1-pentanol.
Protocol 2: Synthesis of an N-Substituted Aminopentanol Derivative via Reductive Amination
Materials:
-
5-Hydroxy-2-pentanone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-hydroxy-2-pentanone (1.0 eq) and benzylamine (1.1 eq) in DCM, add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Chiral HPLC Separation of 3-Aminopentan-2-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC separation of 3-aminopentan-2-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chiral separation of 3-aminopentan-2-ol?
The primary challenges include achieving baseline separation of all four stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)), overcoming peak tailing due to the basic nature of the amino group, and finding a suitable chiral stationary phase (CSP) that provides adequate enantioselectivity and diastereoselectivity.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 3-aminopentan-2-ol isomers?
Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often a good starting point for the separation of amino alcohols.[1][2] Macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ series) are also effective, particularly for underivatized amino alcohols, and can be used in both normal-phase and reversed-phase modes.
Q3: Is derivatization of 3-aminopentan-2-ol necessary for chiral separation?
Derivatization is not always necessary but can be a useful strategy.[3][4] Reacting the amino group with a chiral derivatizing agent can create diastereomers that may be easier to separate on a standard achiral column.[4] Derivatization can also improve peak shape and detector response.
Q4: How does the mobile phase composition affect the separation?
The mobile phase composition is a critical factor in achieving selectivity. In normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) is typically used.[5] The type and concentration of the alcohol modifier can significantly impact resolution. For basic compounds like 3-aminopentan-2-ol, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can help to reduce peak tailing.[5]
Q5: What is the effect of temperature on the separation of 3-aminopentan-2-ol isomers?
Temperature can have a complex effect on chiral separations.[6] Generally, lower temperatures tend to increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, higher temperatures can improve peak efficiency and reduce backpressure. It is an important parameter to optimize for each specific separation.
Q6: How does the flow rate influence the resolution of enantiomers?
Lower flow rates often lead to better resolution in chiral HPLC.[6] This is because it allows for more time for the enantiomers to interact with the chiral stationary phase, leading to improved separation. However, this comes at the cost of longer analysis times. The optimal flow rate is a balance between resolution and run time.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. Start with a polysaccharide-based column (e.g., amylose or cellulose derivative) and a macrocyclic glycopeptide-based column. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In normal phase, vary the ratio of the non-polar solvent to the alcohol modifier. Try different alcohol modifiers (e.g., isopropanol vs. ethanol). |
| Suboptimal Temperature | Investigate the effect of column temperature. Start at ambient temperature and then try decreasing it in increments (e.g., to 15°C or 10°C) to see if resolution improves. |
| Inappropriate Additive | For this basic analyte, ensure a basic additive like diethylamine (DEA) is in the mobile phase to improve interaction with the CSP. Optimize the concentration of the additive. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Silica Support | Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to mask the acidic silanol groups on the silica surface. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Contaminated Column | Flush the column with a strong solvent to remove any contaminants that may be causing active sites. |
Problem 3: Broad Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| High Flow Rate | Decrease the flow rate. Slower flow rates generally lead to sharper peaks in chiral separations. |
| Large Injection Volume | Reduce the injection volume. A large volume of a strong sample solvent can cause band broadening. |
| Extra-Column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume. |
Problem 4: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral columns can sometimes require longer equilibration times.[6] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
Experimental Protocols
Note: The following protocols are suggested starting points for method development, as a specific validated method for 3-aminopentan-2-ol was not found in the literature.
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as 3-aminopentan-2-ol has no strong chromophore) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP (Polar Organic Mode)
-
Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 210 nm or ELSD
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Quantitative Data for Method Development
The following tables provide suggested starting conditions and ranges for optimizing the chiral separation of 3-aminopentan-2-ol isomers.
Table 1: Mobile Phase Composition Optimization (Normal Phase)
| Parameter | Starting Condition | Range to Investigate |
| Alcohol Modifier (%) | 20% Isopropanol | 10 - 30% |
| Basic Additive (DEA, %) | 0.1% | 0.05 - 0.2% |
Table 2: Flow Rate and Temperature Optimization
| Parameter | Starting Condition | Range to Investigate |
| Flow Rate (mL/min) | 1.0 | 0.5 - 1.5 |
| Temperature (°C) | 25 | 10 - 40 |
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2S,3S)-3-aminopentan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges during the synthesis of (2S,3S)-3-aminopentan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a prevalent synthetic route: the diastereoselective reduction of an N-protected 3-amino-2-pentanone precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Formation of undesired (2R,3S) or (2S,3R) stereoisomers) | 1. Suboptimal Reducing Agent: The choice of reducing agent significantly impacts the stereochemical outcome. 2. Non-adherence to Felkin-Anh Model: The reaction may not be following the predicted stereochemical pathway due to steric or electronic effects. 3. Temperature Fluctuations: Inconsistent reaction temperatures can lead to reduced selectivity. | 1. Choice of Reducing Agent: For the desired syn-product ((2S,3S) from an (S)-amino ketone), consider using reducing agents known to favor chelation control, such as those containing zinc or lithium in combination with a bulky hydride source. For the anti-product, non-chelating, sterically demanding reagents like L-Selectride® or K-Selectride® are often preferred. 2. Protecting Group Strategy: The nature of the nitrogen protecting group (e.g., Boc, Cbz) can influence the degree of chelation and, consequently, the diastereoselectivity. It may be necessary to screen different protecting groups. 3. Strict Temperature Control: Maintain a consistent and low temperature (e.g., -78 °C) throughout the addition of the reducing agent. |
| Epimerization at the α-carbon (C3) | 1. Basic Reaction or Work-up Conditions: The α-proton to the carbonyl group in the amino ketone starting material can be labile under basic conditions, leading to epimerization. 2. Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of epimerization. | 1. pH Control: Ensure that the reaction and aqueous work-up are performed under neutral or slightly acidic conditions to minimize enolization and subsequent epimerization. 2. Monitor Reaction Progress: Utilize techniques like TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low. 2. Deactivated Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. 3. Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can sometimes hinder reaction kinetics. | 1. Stoichiometry: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Reagent Quality: Use freshly opened or properly stored reducing agents. 3. Temperature Optimization: If the reaction is sluggish, consider a slight, controlled increase in temperature after the initial low-temperature addition, while carefully monitoring the impact on diastereoselectivity. |
| Formation of Over-reduction Products (e.g., 3-aminopentane) | 1. Excessively Strong Reducing Agent: Highly reactive hydrides can lead to the reduction of the hydroxyl group. 2. Elevated Reaction Temperatures: Higher temperatures can promote over-reduction. | 1. Milder Reducing Agents: Switch to a less reactive hydride source. 2. Temperature Control: Maintain strict low-temperature conditions throughout the reaction. |
| Difficult Purification (Co-elution of Diastereomers) | 1. Similar Polarity of Stereoisomers: The desired (2S,3S) product and its diastereomers often have very similar polarities, making chromatographic separation challenging. | 1. Derivatization: Consider converting the amino alcohol mixture into derivatives (e.g., carbamates, oxazolidinones) that may have better separation properties on silica gel. The protecting group can be removed after separation. 2. Chiral Chromatography: For analytical and small-scale preparative purposes, chiral HPLC or SFC can be effective in separating stereoisomers. 3. Recrystallization: If the product is crystalline, fractional recrystallization can be a powerful purification technique to enrich the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for obtaining this compound with high stereoselectivity?
A1: A widely employed strategy is the diastereoselective reduction of a chiral N-protected (3S)-3-amino-2-pentanone. The stereochemical outcome of the reduction is often predictable using the Felkin-Anh model, which considers the steric hindrance around the carbonyl group. By selecting the appropriate reducing agent and reaction conditions, one can favor the formation of the desired (2S,3S) diastereomer.
Q2: How can I predict the major diastereomer in the reduction of my N-protected 3-amino-2-pentanone?
A2: The Felkin-Anh model is a useful predictive tool. It suggests that the nucleophile (hydride) will attack the carbonyl carbon from the less hindered face. For a more detailed prediction, consider the nature of the largest, medium, and smallest substituents on the adjacent chiral center. In the case of N-protected 3-amino-2-pentanones, chelation control can also play a significant role. If a chelating metal is present in the reducing agent (e.g., Li+, Mg2+, Zn2+), it can coordinate with both the carbonyl oxygen and the nitrogen of the protecting group, leading to a more rigid conformation and potentially altering the stereochemical outcome.
Q3: What are the expected side products in this synthesis?
A3: The most common side products are the other diastereomers of 3-aminopentan-2-ol, namely (2R,3S)-3-aminopentan-2-ol (the anti product) and, to a lesser extent if starting from an enantiomerically pure precursor, the (2R,3R) and (2S,3R) enantiomers. Over-reduction to 3-aminopentane can also occur under harsh conditions. If epimerization of the starting material occurs, the corresponding diastereomers from the (3R)-amino ketone will also be present.
Q4: What analytical techniques are best for determining the diastereomeric ratio of my product mixture?
A4: The diastereomeric ratio can often be determined by proton NMR (¹H NMR) by integrating the signals of protons that are in different chemical environments in each diastereomer (e.g., the methine protons at C2 and C3). For more accurate quantification and separation, chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the methods of choice.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, other approaches include the use of chiral auxiliaries to direct the stereochemistry of alkylation or addition reactions. Another possibility is starting from a chiral pool material like L-threonine, which already possesses the desired stereochemistry at one of the centers. However, these routes may involve more steps or present different synthetic challenges.
Visualizing Reaction Pathways
To better understand the stereochemical control in the key reduction step, the following diagrams illustrate the competing reaction pathways based on the Felkin-Anh model and chelation control.
Caption: Control of Diastereoselectivity in Ketone Reduction.
Experimental Protocols
General Protocol for Diastereoselective Reduction of N-Boc-(3S)-3-amino-2-pentanone:
-
Preparation of the Substrate: The N-Boc-(3S)-3-amino-2-pentanone precursor should be synthesized from L-isoleucine or another suitable chiral starting material. The material should be purified and its enantiomeric purity confirmed before use.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-Boc-(3S)-3-amino-2-pentanone (1.0 eq) and anhydrous solvent (e.g., THF, CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of the chosen reducing agent (e.g., L-Selectride®, 1.1-1.5 eq) in an appropriate solvent is added dropwise to the stirred solution of the ketone, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, methanol, or water).
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often a good starting point. The fractions containing the desired product are collected and concentrated.
-
Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final this compound.
-
Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and its diastereomeric purity should be assessed by chiral GC or HPLC.
Technical Support Center: Enhancing Diastereoselectivity with Aminopentanol Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing aminopentanol-derived chiral auxiliaries to achieve high diastereoselectivity in their chemical reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using aminopentanol auxiliaries for diastereoselective alkylation and aldol reactions.
Low Diastereoselectivity in Alkylation Reactions
Q: I am observing a low diastereomeric ratio (d.r.) in the alkylation of my substrate-auxiliary adduct. What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity in alkylation reactions is a common issue that can often be resolved by carefully optimizing the reaction conditions. The key factors influencing the stereochemical outcome are the choice of base, solvent, reaction temperature, and the nature of the electrophile.
Troubleshooting Steps:
-
Base Selection: The base used for enolate formation is critical. Sterically hindered, non-nucleophilic bases are generally preferred to ensure clean deprotonation without side reactions.
-
Recommendation: Switch to lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). These strong, bulky bases can favor the formation of a specific enolate geometry, leading to higher diastereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.
-
Recommendation: Tetrahydrofuran (THF) is a common and effective solvent for these reactions. If you are using a more polar or protic solvent, consider switching to anhydrous THF to promote a well-defined, chelated transition state.
-
-
Temperature Control: Alkylation reactions are highly sensitive to temperature.
-
Recommendation: Perform the enolization and alkylation at low temperatures, typically between -78 °C and -40 °C. Maintaining a consistently low temperature is crucial for maximizing diastereoselectivity.
-
-
Electrophile Reactivity: The nature of the alkylating agent can influence the transition state geometry.
-
Recommendation: Highly reactive electrophiles, such as benzyl bromide or allyl iodide, often yield higher diastereoselectivity. If using less reactive electrophiles, consider extending the reaction time at low temperature.
-
Logical Workflow for Troubleshooting Low Diastereoselectivity in Alkylation
Caption: Troubleshooting workflow for low diastereoselectivity.
Poor Yields in Aldol Reactions
Q: My diastereoselective aldol reaction is resulting in a low yield of the desired product. What factors could be contributing to this, and what can I do to improve the yield?
A: Low yields in aldol reactions mediated by aminopentanol auxiliaries can stem from incomplete enolate formation, side reactions, or decomposition of the product.
Troubleshooting Steps:
-
Enolate Formation: Incomplete deprotonation will result in unreacted starting material.
-
Recommendation: Ensure you are using a sufficiently strong and appropriate base for your substrate. For ketone-derived substrates, LDA is often effective. For substrates prone to self-condensation, consider using a weaker base in the presence of a Lewis acid like TiCl4 to promote in situ enolate formation.
-
-
Reaction Time and Temperature: Aldol reactions require careful control of both time and temperature to proceed to completion without side reactions.
-
Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish at low temperatures, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can lead to decreased diastereoselectivity and side reactions like retro-aldol cleavage.
-
-
Purity of Reagents: Water and other impurities can quench the enolate and interfere with the reaction.
-
Recommendation: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. The aldehyde should be purified to remove any carboxylic acid impurities.
-
Experimental Workflow for a Prolinol-Derived Auxiliary Aldol Reaction
Caption: General workflow for a proline-catalyzed aldol reaction.[1]
Difficulty with Auxiliary Cleavage
Q: I am struggling to remove the aminopentanol auxiliary from my product without causing decomposition or racemization. What are the best methods for cleavage?
A: The cleavage of the chiral auxiliary is a critical final step. The choice of method depends on the desired final product (e.g., carboxylic acid, alcohol, or amide).
Troubleshooting Steps:
-
For Carboxylic Acids:
-
Standard Method: Basic hydrolysis using lithium hydroxide (LiOH) in a mixture of THF and water is a common method.
-
Troubleshooting: If this method is too harsh, consider using lithium hydroperoxide (LiOOH), which can be milder and more selective for the exocyclic carbonyl group of an attached oxazolidinone.
-
-
For Alcohols:
-
Standard Method: Reductive cleavage using a hydride source such as lithium aluminum hydride (LAH) or lithium borohydride (LiBH4) is effective.
-
Troubleshooting: Ensure the reaction is performed at a low temperature (e.g., 0 °C to -78 °C) to avoid over-reduction of other functional groups. The choice of hydride reagent can be tuned for selectivity. LiBH4 is generally milder than LAH.
-
-
For Amides:
-
Standard Method: Direct aminolysis can be achieved by treating the adduct with a desired amine, sometimes in the presence of a Lewis acid.
-
Troubleshooting: This method can be sluggish. The addition of a Lewis acid can facilitate the reaction.
-
Decision Tree for Auxiliary Cleavage
Caption: Decision tree for selecting an auxiliary cleavage method.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize a typical aminopentanol auxiliary?
A1: Chiral aminopentanol auxiliaries are often synthesized from readily available chiral starting materials such as amino acids. For example, a common route involves the reduction of the carboxylic acid functionality of an amino acid to an alcohol, followed by protection of the amine and subsequent modifications.
Q2: How do I attach the aminopentanol auxiliary to my substrate?
A2: For attachment to a carboxylic acid, a common method is to first convert the carboxylic acid to a more reactive species like an acid chloride or an anhydride. The aminopentanol auxiliary, with its amino group, can then act as a nucleophile to form a stable amide bond. Alternatively, direct coupling methods using reagents like DCC or EDC can be employed.
Q3: How can I determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio is most commonly determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to specific protons that are unique to each diastereomer, a quantitative ratio can be obtained. In some cases, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate column can also be used to separate and quantify the diastereomers.
Q4: What is the role of chelation in achieving high diastereoselectivity?
A4: In many reactions involving aminopentanol auxiliaries, the metal cation of the base (e.g., Li+ from LDA) can coordinate with both the oxygen of the enolate and the oxygen of the hydroxyl group on the auxiliary. This forms a rigid, chelated five- or six-membered ring transition state. This rigid structure effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus leading to high diastereoselectivity.
Quantitative Data Summary
The following tables summarize typical diastereoselectivities achieved in reactions using amino alcohol-derived auxiliaries. Note that the specific aminopentanol auxiliary, substrate, and reaction conditions will significantly influence the outcome.
Table 1: Diastereoselective Alkylation with a Pseudoephedrine-derived Auxiliary
| Electrophile (R-X) | Solvent | Base | Temp (°C) | Yield (%) | d.r. |
| Benzyl bromide | THF | LDA | -78 to 0 | 95 | >99:1 |
| Allyl iodide | THF | LDA | -78 to 0 | 92 | 98:2 |
| Methyl iodide | THF | LDA | -78 to 0 | 88 | >99:1 |
| Ethyl iodide | THF | LDA | -78 to 0 | 85 | 98:2 |
Data is representative and compiled from typical results for pseudoephedrine, a well-studied amino alcohol auxiliary.
Table 2: Diastereoselective Aldol Reaction with a Proline-derived Auxiliary
| Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H2O | RT | 95 | 93:7 | 99 |
| Benzaldehyde | Cyclohexanone | MeOH/H2O | RT | 92 | 90:10 | 98 |
| 4-Bromobenzaldehyde | Cyclopentanone | MeOH/H2O | 0 | 85 | 78:22 | 97 |
Data adapted from a study on proline-catalyzed aldol reactions, demonstrating the utility of amino acid-derived catalysts/auxiliaries.[1]
Experimental Protocols
General Protocol for Diastereoselective Alkylation using an Aminopentanol Auxiliary
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate-aminopentanol auxiliary adduct.
-
Dissolution: Dissolve the adduct in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.
General Protocol for Auxiliary Cleavage to a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the purified substrate-auxiliary adduct.
-
Dissolution: Dissolve the adduct in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in the appropriate solvent to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: A granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired chiral alcohol and the recovered aminopentanol auxiliary.
References
Technical Support Center: (2S,3S)-3-aminopentan-2-ol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,3S)-3-aminopentan-2-ol and its derivatives.
Troubleshooting Guides
Issue: Unexpected Degradation of the Compound in Solution
If you observe a loss of potency, change in appearance, or the presence of unexpected peaks during analysis of your this compound solution, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| pH Instability | Vicinal amino alcohols can be susceptible to degradation in highly acidic or basic conditions. Determine the pH of your solution and adjust to a neutral or near-neutral pH if possible. Perform a pH stability study to identify the optimal pH range for your specific derivative. |
| Oxidation | The amino and hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.[1] Store solutions under an inert atmosphere (e.g., nitrogen or argon), protect from light by using amber vials, and avoid sources of peroxides. |
| Temperature-Induced Degradation | Elevated temperatures can accelerate degradation.[2] Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles. |
| Reaction with Solvents or Excipients | Some solvents or formulation excipients may react with the amino alcohol functionality. Ensure all components of your formulation are compatible. If using a co-solvent, be aware of potential reactions; for instance, methanol can sometimes react with functional groups and form byproducts that could be mistaken for degradation products.[3] |
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound and its derivatives?
For solid compounds, it is recommended to store them in a cool, dry, and dark place under an inert atmosphere to minimize oxidation and hydrolysis. For solutions, storage at 2-8°C or -20°C is generally advisable, though the optimal temperature may vary depending on the solvent and the specific derivative. Always refer to the supplier's recommendation.
2. How can I assess the stability of my compound?
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated.[4][5] This involves performing forced degradation studies to generate potential degradation products and ensure the analytical method can separate them from the parent compound.[1][6]
3. What are common degradation pathways for vicinal amino alcohols?
Common degradation pathways include:
-
Oxidation: The amino and alcohol groups can be oxidized, leading to the formation of various degradation products.
-
Dehydration: Loss of the hydroxyl group to form an alkene.
-
Reactions involving the amine group: Such as reaction with carbonyl compounds or acylation.
4. How does stereochemistry affect the stability of this compound?
While enantiomers have the same intrinsic chemical stability in an achiral environment, their stability can differ in the presence of other chiral molecules, such as in biological systems or during chiral chromatography.[7] The specific stereochemistry of this compound can influence its interaction with biological targets and its metabolic stability.
5. What analytical techniques are suitable for purity and degradation analysis?
-
HPLC with UV or Mass Spectrometric (MS) detection: This is the most common technique for assessing purity and quantifying degradation products. Chiral HPLC methods can be used to determine enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the parent compound and its degradation products.[8][9]
-
Mass Spectrometry (MS): Provides molecular weight information and can be used to identify unknown degradation products, often in conjunction with liquid chromatography (LC-MS).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products. The conditions should be adjusted based on the specific properties of the derivative being tested. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][10]
Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to dry heat at 70°C for 48 hours. |
| Photolytic Degradation | Expose the compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1] |
Methodology:
-
Sample Preparation: Prepare solutions of this compound or its derivative at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium. Prepare a control sample in a neutral solvent (e.g., water or methanol) and protect it from stress conditions.
-
Stress Application: Expose the samples to the stress conditions outlined in the table above.
-
Sample Analysis: At specified time points, withdraw aliquots of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples and the control sample using a suitable stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation products. Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for many small molecules.
-
Mobile Phase Scouting:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a buffer such as ammonium acetate.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A wavelength of 210-220 nm is often suitable for compounds lacking a strong chromophore.
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples.
-
Adjust the gradient slope, mobile phase composition (e.g., pH, organic solvent), and column temperature to achieve adequate resolution between the parent peak and all degradation peaks.
-
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway
Toll-like Receptor 4 (TLR4) Signaling Pathway
Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.[11]
Caption: Inhibition of the TLR4 signaling pathway.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. quora.com [quora.com]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Removal of (2S,3S)-3-aminopentan-2-ol Chiral Auxiliary
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the (2S,3S)-3-aminopentan-2-ol chiral auxiliary from their synthetic products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Auxiliary Removal | - Insufficient reaction time or temperature.- Inadequate concentration of acid or base.- Steric hindrance around the amide bond. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.- Increase the concentration of the hydrolyzing agent (e.g., from 1M to 3M or 6M HCl).- For highly hindered substrates, consider more forcing conditions or alternative cleavage methods. |
| Product Decomposition | - Harsh acidic or basic conditions.- Presence of functional groups sensitive to hydrolysis. | - Attempt hydrolysis under milder conditions (e.g., lower temperature, shorter reaction time, weaker acid/base).- If the product contains acid- or base-labile groups, consider enzymatic cleavage or other nucleophilic cleavage methods that proceed under neutral conditions. |
| Low Recovery of Chiral Auxiliary | - Emulsion formation during work-up.- Auxiliary is protonated and remains in the aqueous layer during basic extraction. | - Add a saturated salt solution (brine) to break up emulsions.- During work-up after acidic hydrolysis, basify the aqueous layer to a pH > 12 with NaOH or KOH to deprotonate the ammonium salt of the auxiliary before extracting with an organic solvent like dichloromethane. |
| Epimerization of the Product | - Strong basic conditions can lead to deprotonation at the newly formed stereocenter. | - Use milder basic conditions (e.g., LiOH) or opt for acidic hydrolysis, which is less likely to cause epimerization of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
The most common methods for cleaving the amide bond formed between your product and the this compound auxiliary are acidic and basic hydrolysis.[2][3][4] The choice between these methods depends on the stability of your desired product to the reaction conditions.
Q2: How do I perform an acidic hydrolysis to remove the auxiliary?
Acidic hydrolysis is typically carried out by heating the amide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][4] This reaction converts the amide into the corresponding carboxylic acid and the ammonium salt of the chiral auxiliary.[3]
Q3: What are the typical conditions for basic hydrolysis?
Basic hydrolysis involves heating the amide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[4][5] This process yields the carboxylate salt of your product and the free amine of the chiral auxiliary.[3] Lithium hydroxide (LiOH) is sometimes used as a milder base to prevent side reactions.[1]
Q4: My product is sensitive to strong acids and bases. Are there alternative methods?
For sensitive substrates, other nucleophilic cleavage methods can be explored. While less common for simple amide cleavage, methods developed for other auxiliaries, such as using lithium hydroperoxide (LiOOH), might be adaptable.[1][6] However, this would require careful optimization for your specific substrate.
Q5: How can I recover the this compound auxiliary for reuse?
Recovery of the chiral auxiliary is a key advantage of this methodology.[7]
-
After Acidic Hydrolysis: The auxiliary will be present as its ammonium salt in the aqueous layer. To recover it, first extract your acidic product from the aqueous phase with an appropriate organic solvent. Then, make the aqueous layer strongly basic (pH > 12) with a base like NaOH. This will deprotonate the ammonium salt, regenerating the free amine of the auxiliary, which can then be extracted with an organic solvent such as dichloromethane.
-
After Basic Hydrolysis: The auxiliary will be in its free amine form. After the reaction, your product will be a carboxylate salt in the aqueous layer. You can directly extract the chiral auxiliary from the basic aqueous solution using an organic solvent.
Q6: I am observing poor yields after the cleavage reaction. What could be the issue?
Poor yields can result from incomplete reaction, product degradation, or issues during the work-up and purification. It is crucial to monitor the reaction to completion (e.g., by TLC). If the product or starting material is susceptible to the harsh conditions, milder reagents or lower temperatures should be trialed. During work-up, ensure the pH is appropriately adjusted to separate the product and the auxiliary effectively.
Experimental Protocols
Disclaimer: The following are generalized protocols. Optimal conditions (temperature, reaction time, and concentration) may vary depending on the specific substrate and should be determined through small-scale trial experiments.
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: Dissolve the amide substrate in a suitable solvent (e.g., dioxane, THF, or water) and add an aqueous solution of a strong acid (e.g., 1-6 M HCl).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (your product) forms, it can be isolated by filtration.
-
Otherwise, extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
To recover the auxiliary, basify the aqueous layer to pH > 12 with concentrated NaOH solution, ensuring the solution remains cool.
-
Extract the deprotonated chiral auxiliary with dichloromethane.
-
-
Purification:
-
Dry the combined organic extracts of your product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization as needed.
-
Similarly, dry and concentrate the organic extracts containing the auxiliary to recover it for future use.
-
Protocol 2: Basic Hydrolysis
-
Reaction Setup: Dissolve the amide substrate in a mixture of an alcohol (e.g., methanol, ethanol) and an aqueous solution of a strong base (e.g., 1-4 M NaOH or KOH).
-
Heating: Heat the mixture to reflux and monitor the reaction's progress.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the free chiral auxiliary with an organic solvent (e.g., dichloromethane).
-
Acidify the aqueous layer with cold, concentrated HCl to a pH of ~1-2. This will protonate your carboxylate product, which may precipitate out or can be extracted with an organic solvent.
-
-
Purification: Purify the product and the recovered auxiliary as described in the acidic hydrolysis protocol.
Process Visualization
Caption: Workflow for acidic hydrolysis and product/auxiliary separation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of (2S,3S)-3-aminopentan-2-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (2S,3S)-3-aminopentan-2-ol. It includes a detailed experimental protocol for a representative biocatalytic reductive amination approach, troubleshooting guides, and frequently asked questions.
Experimental Protocols
Method: Biocatalytic Asymmetric Reductive Amination
This protocol describes a scalable method for the synthesis of this compound from 3-hydroxypentan-2-one using an engineered amine dehydrogenase (AmDH). This approach is advantageous due to its high stereoselectivity and environmentally benign reaction conditions.[1][2]
Materials:
-
3-hydroxypentan-2-one
-
Engineered Amine Dehydrogenase (AmDH) expressing E. coli cells or purified enzyme
-
Ammonium formate (or ammonia and formic acid)
-
NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate buffer
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Reactor with temperature and pH control
-
Centrifuge (for cell separation)
-
Extraction vessel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a temperature and pH-controlled reactor, add potassium phosphate buffer (e.g., 100 mM, pH 8.0).
-
Add the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase).
-
Add NADH to the required concentration.
-
Add the AmDH enzyme preparation (either whole cells or purified enzyme).
-
Stir the mixture until all components are dissolved and the temperature is stabilized (e.g., 30°C).
-
-
Substrate Addition:
-
In a separate vessel, prepare a solution of 3-hydroxypentan-2-one and the amine source (e.g., ammonium formate).
-
Slowly feed the substrate solution into the reactor over a period of time to maintain a low substrate concentration, which can help minimize enzyme inhibition.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion of the starting material and the diastereomeric and enantiomeric excess of the product.
-
Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., pH 8.0) by the controlled addition of a suitable acid or base.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired level of conversion, stop the reaction by, for example, removing the enzyme via centrifugation (if using whole cells) or by filtration.
-
Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., NaOH) to ensure the product is in its free base form.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure to yield this compound with high purity.
-
Data Presentation
Table 1: Representative Performance of Biocatalytic Reductive Amination for Chiral Amino Alcohol Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Substrate Concentration | 50 mM | 100 mM | 200 mM |
| Enzyme Loading | 10 g/L (whole cells) | 10 g/L (whole cells) | 5 g/L (lyophilized powder) |
| Reaction Time | 24 h | 36 h | 48 h |
| Conversion | >99% | >98% | >95% |
| Diastereomeric Ratio (syn/anti) | 98:2 | 97:3 | 96:4 |
| Enantiomeric Excess (ee) | >99% | >99% | >99% |
| Isolated Yield | 85% | 82% | 78% |
Note: The data presented in this table are representative values for the synthesis of similar chiral amino alcohols and may need to be optimized for the specific synthesis of this compound.
Mandatory Visualization
References
Validation & Comparative
Validating the Enantiomeric Purity of (2S,3S)-3-aminopentan-2-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules like (2S,3S)-3-aminopentan-2-ol is a critical parameter. The precise determination of enantiomeric excess (ee) is essential for ensuring efficacy, safety, and regulatory compliance. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric excess of this amino alcohol, complete with experimental data from analogous compounds and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance aspects of four common techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Assays.
| Method | Principle | Sample Preparation | Typical Analysis Time | Reported Accuracy/Resolution | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to a more volatile and less polar derivative (e.g., acetate ester) is typically required.[1][2] | 10-30 minutes per sample. | High resolution is achievable (e.g., α = 3.00 for 2-pentyl acetates).[2] | High resolution, sensitivity, and established methodology.[3] | Requires derivatization, which adds a step and potential for side reactions. Not suitable for non-volatile or thermally labile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[4] | Can often be analyzed directly without derivatization, especially with macrocyclic glycopeptide-based columns.[5] | 15-45 minutes per sample. | Good selectivity and resolution are commonly achieved. | Broad applicability, direct analysis of underivatized samples is often possible, well-established and robust.[4] | Can consume larger volumes of solvent, may require method development for optimal separation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[6] | Simple mixing of the analyte with a CSA in an NMR tube. | 5-15 minutes per sample for data acquisition. | High accuracy in ee determination (absolute errors within 2.0% reported for some methods).[7] | Rapid, non-destructive, and provides structural information.[6] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample, and the availability of a suitable CSA. |
| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct emission properties.[8][9] | Mixing of the analyte with a chiral sensor system in a microplate well.[8] | Rapid, suitable for high-throughput screening (minutes per batch of samples). | High accuracy, with reported errors of less than 1% ee.[9] | High-throughput, highly sensitive, and requires a very small amount of sample.[8][9] | Indirect method, may be susceptible to interference from other fluorescent compounds, requires specific reagents. |
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of this compound by converting it to its acetate ester derivative followed by separation on a chiral GC column.
Methodology:
-
Derivatization:
-
In a vial, dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Add 1.2 equivalents of acetic anhydride and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
GC Analysis:
-
Column: CP Chirasil-DEX CB (or equivalent chiral column).[2]
-
Injector Temperature: 250 °C.
-
Oven Program: 80 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomeric acetate esters.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(S,S) - Area(R,R)| / (Area(S,S) + Area(R,R))] x 100.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To directly determine the enantiomeric excess of this compound without derivatization.
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based chiral stationary phase).[5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., ammonium acetate or formic acid in water). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a low wavelength (e.g., 200-220 nm) or a mass spectrometer.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(2S,3S) - Area(2R,3R)| / (Area(2S,3S) + Area(2R,3R))] x 100.
-
NMR Spectroscopy
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the pure analyte.
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., a BINOL-derived phosphoric acid or an optically active carboxylic acid) to the NMR tube.[6]
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the signals corresponding to each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be calculated.
-
Fluorescence-Based Assay
Objective: To rapidly determine the enantiomeric excess of this compound in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In the wells of a 384-well microplate, dispense the solutions of the chiral diol and 2-formylphenylboronic acid.[8]
-
Add the this compound sample to the wells.
-
Allow the components to self-assemble and form the fluorescent diastereomeric iminoboronate complexes.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The specific wavelengths will depend on the chosen chiral diol.
-
-
Data Analysis:
-
The difference in fluorescence intensity between the diastereomeric complexes is correlated with the enantiomeric excess. A calibration curve is typically generated using samples of known enantiomeric composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the validation of the enantiomeric excess of this compound, from sample preparation to data analysis.
Caption: A generalized workflow for determining the enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a comparative analysis of (2S,3S)-3-aminopentan-2-ol with well-established chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine. The comparison focuses on their performance in key asymmetric reactions, supported by experimental data and detailed protocols.
While extensive data exists for the established auxiliaries, it is important to note that published literature on the specific application of this compound as a chiral auxiliary in asymmetric synthesis is currently limited. Therefore, this guide will first provide a comprehensive comparison of the established auxiliaries and then offer a prospective analysis of the potential of this compound based on the general characteristics of β-amino alcohol-derived auxiliaries.
Established Chiral Auxiliaries: A Performance Overview
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of stereoselectivity in a given transformation, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product after cleavage of the auxiliary. The following sections present a comparative summary of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine in common asymmetric reactions.
Data Presentation: Asymmetric Alkylation and Aldol Reactions
The following tables summarize the performance of these auxiliaries in representative asymmetric alkylation and aldol reactions.
Table 1: Diastereoselective Alkylation of Propanoyl Derivatives
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | NaHMDS | THF | -78 | 95 | >99 |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | LDA | THF | -78 to 0 | 92 | >98 |
| (2S)-Bornane-10,2-sultam (Oppolzer's) | Methyl iodide | n-BuLi | THF | -78 | 94 | >98 |
Table 2: Diastereoselective Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 | 85 | >99 (syn) |
| (1S,2S)-Pseudoephedrine | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 88 | 95 (syn) |
| (2S)-Bornane-10,2-sultam (Oppolzer's) | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 92 | >98 (syn) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric alkylation using an Evans' auxiliary and an asymmetric aldol reaction using an Oppolzer's sultam.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
Reaction: Diastereoselective benzylation of (S)-4-benzyl-N-propanoyloxazolidin-2-one.
Materials:
-
(S)-4-benzyl-N-propanoyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of (S)-4-benzyl-N-propanoyloxazolidin-2-one (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes to form the sodium enolate.
-
Benzyl bromide (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the benzylated product. The diastereomeric ratio is determined by HPLC or ¹H NMR analysis.
Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Sultam
Reaction: Diastereoselective aldol reaction of N-acetyl-(2S)-bornane-10,2-sultam with benzaldehyde.
Materials:
-
N-acetyl-(2S)-bornane-10,2-sultam
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of N-acetyl-(2S)-bornane-10,2-sultam (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TiCl₄ (1.1 equiv).
-
DIPEA (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes to form the titanium enolate.
-
Freshly distilled benzaldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is warmed to room temperature and filtered through celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the aldol adduct. The diastereoselectivity is determined by chiral HPLC or NMR analysis.
Mandatory Visualizations
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: A generalized workflow illustrating the three key stages of employing a chiral auxiliary in asymmetric synthesis.
Signaling Pathway for Stereochemical Control
Caption: A diagram illustrating how a chiral auxiliary directs the formation of a major diastereomer through a lower energy transition state.
A Prospective Look at this compound
As previously mentioned, there is a notable absence of published experimental data on the use of this compound as a traditional chiral auxiliary in widely practiced asymmetric reactions like alkylations and aldol condensations. However, based on its structure as a β-amino alcohol, we can infer its potential and propose areas for future investigation.
β-Amino alcohols are a well-established class of compounds used in asymmetric synthesis, not only as chiral auxiliaries but also as chiral ligands for metal-catalyzed reactions. The presence of both a hydroxyl and an amino group allows for the formation of rigid, chelated transition states, which is a key principle behind their stereodirecting ability.
Potential Applications and Considerations:
-
Formation of Chiral Oxazolidinones or Amides: this compound could potentially be converted into a chiral oxazolidinone, analogous to Evans' auxiliaries, or used to form chiral amides, similar to pseudoephedrine. The stereocenters at C2 and C3 would be expected to influence the facial selectivity of enolate reactions.
-
Chelation Control: The vicinal amino and hydroxyl groups can chelate to a metal center (e.g., Li⁺, Mg²⁺, Ti⁴⁺), creating a rigid scaffold that blocks one face of the reactive intermediate from the approach of an electrophile. The ethyl group at C3 and the methyl group at C2 would provide the steric bulk to direct this facial selectivity.
-
Comparison to Other Amino Alcohols: Its performance would likely be compared to other simple amino alcohol auxiliaries derived from amino acids like valine or phenylalanine. The specific stereochemical arrangement (2S,3S) would lead to a particular stereochemical outcome, which would need to be determined experimentally.
Proposed Experimental Workflow for Evaluation:
To evaluate the efficacy of this compound as a chiral auxiliary, a logical first step would be to attach it to a simple carboxylic acid, such as propanoic acid, to form the corresponding amide. This chiral amide could then be subjected to a standard set of asymmetric alkylation and aldol reactions.
Caption: A proposed experimental workflow to assess the performance of this compound as a chiral auxiliary.
Conclusion
Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine remain the workhorses of asymmetric synthesis, offering high levels of stereocontrol in a variety of transformations. Their performance is well-documented, and established protocols facilitate their application.
While this compound is a commercially available chiral building block, its utility as a traditional chiral auxiliary for asymmetric carbon-carbon bond formation has not been extensively explored in the scientific literature. Based on the principles of stereochemical control exerted by related β-amino alcohols, it holds potential as a valuable addition to the synthetic chemist's toolbox. Further experimental investigation is required to fully elucidate its effectiveness and define its scope in asymmetric synthesis. Researchers are encouraged to explore its application, following the proposed evaluation workflow, to expand the repertoire of readily available and effective chiral auxiliaries.
A Comparative Guide to the Spectroscopic Analysis of (2S,3S)-3-Aminopentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (2S,3S)-3-aminopentan-2-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data alongside a qualitative analysis of expected Infrared (IR) spectroscopy absorptions. This information is compared with data for its diastereomer, (2S,3R)-3-aminopentan-2-ol, and an experimental IR spectrum of a constitutional isomer, 5-amino-1-pentanol, to highlight the utility of spectroscopic techniques in distinguishing between closely related molecular structures.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the (2S,3S) and (2S,3R) diastereomers of 3-aminopentan-2-ol. The IR data section outlines the expected characteristic absorption bands for the target molecule and compares them with experimental data for a constitutional isomer.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | This compound (Predicted δ, ppm) | (2S,3R)-3-aminopentan-2-ol (Predicted δ, ppm) | Multiplicity | Integration |
| H1 (CH₃) | 0.92 | 0.95 | t | 3H |
| H2 (CH₂) | 1.45 | 1.50 | m | 2H |
| H3 (CH-N) | 2.85 | 2.95 | m | 1H |
| H4 (CH-O) | 3.60 | 3.70 | m | 1H |
| H5 (CH₃) | 1.15 | 1.12 | d | 3H |
| OH | Broad | Broad | s | 1H |
| NH₂ | Broad | Broad | s | 2H |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | This compound (Predicted δ, ppm) | (2S,3R)-3-aminopentan-2-ol (Predicted δ, ppm) |
| C1 (CH₃) | 10.5 | 10.8 |
| C2 (CH₂) | 26.0 | 25.5 |
| C3 (CH-N) | 58.0 | 57.5 |
| C4 (CH-O) | 70.0 | 69.5 |
| C5 (CH₃) | 20.0 | 19.5 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 5-amino-1-pentanol (Experimental, cm⁻¹)[1] | Vibration Mode |
| O-H | 3600-3200 (Broad) | ~3360 (Broad) | Stretching |
| N-H | 3500-3300 (Medium, two bands) | ~3290 (Broad) | Stretching |
| C-H | 2970-2850 (Strong) | ~2930, ~2860 | Stretching |
| N-H | 1650-1580 (Medium) | ~1590 | Bending |
| C-O | 1260-1000 (Strong) | ~1060 | Stretching |
| C-N | 1250-1020 (Medium) | Not clearly resolved | Stretching |
Note: Predicted NMR data is generated using computational algorithms and should be considered as an estimation. Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[2]
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
A 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically sufficient.[2]
-
The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR. The probe is tuned and matched to the ¹³C frequency.
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common starting parameters.[2]
-
A significantly larger number of scans (hundreds to thousands) is usually necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Fourier transform the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
KBr Pellet (for solids)
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
A Comparative Guide to Chromatographic Methods for Separating 3-Aminopentan-2-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereoselective separation of 3-aminopentan-2-ol isomers is a critical step in pharmaceutical development and chemical research, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of established chromatographic techniques for the separation of these isomers, supported by general experimental protocols and illustrative data. The primary methods discussed are indirect separation via derivatization followed by High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase, and direct separation using HPLC with a chiral stationary phase (CSP).
Comparison of Chromatographic Methods
Two principal strategies are employed for the separation of 3-aminopentan-2-ol isomers: indirect methods that involve the formation of diastereomers, and direct methods that utilize chiral stationary phases to differentiate between enantiomers.
Indirect Separation via Derivatization
This approach involves reacting the racemic mixture of 3-aminopentan-2-ol with a chiral derivatizing agent (CDA) to form diastereomeric pairs. These diastereomers, having different physical properties, can then be separated on a conventional achiral chromatographic column, such as a C18 column.[1][2] Common CDAs for amino alcohols include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).[1]
Direct Separation on a Chiral Stationary Phase (CSP)
Direct enantioseparation is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols.[3][4] The choice of mobile phase (normal, reversed, or polar organic) is crucial for achieving optimal separation.[4]
Data Presentation
The following tables summarize illustrative quantitative data for the separation of 3-aminopentan-2-ol isomers using the described methods. Note: This data is representative and intended for comparative purposes, as specific experimental values for 3-aminopentan-2-ol were not available in the reviewed literature.
Table 1: Illustrative Data for Indirect Separation via Derivatization (HPLC on C18)
| Chiral Derivatizing Agent (CDA) | Isomer Pair | Retention Time (t_R, min) | Resolution (R_s) |
| FDAA | Diastereomer 1 | 15.2 | 2.1 |
| Diastereomer 2 | 17.8 | ||
| GITC | Diastereomer 1 | 12.5 | 1.8 |
| Diastereomer 2 | 14.3 | ||
| S-NIFE | Diastereomer 1 | 18.9 | 2.5 |
| Diastereomer 2 | 22.1 |
Table 2: Illustrative Data for Direct Separation on Chiral Stationary Phases (HPLC)
| Chiral Stationary Phase (CSP) | Mobile Phase | Isomer Pair | Retention Time (t_R, min) | Resolution (R_s) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | Enantiomer 1 | 10.4 | 1.9 |
| Enantiomer 2 | 12.1 | |||
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | Enantiomer 1 | 8.9 | 2.3 |
| Enantiomer 2 | 10.8 | |||
| Teicoplanin-based CSP | Methanol/Acetic Acid/Triethylamine | Enantiomer 1 | 14.7 | 1.7 |
| Enantiomer 2 | 16.5 |
Experimental Protocols
Protocol 1: Indirect Separation via Derivatization with FDAA
-
Derivatization:
-
Dissolve 1 mg of the 3-aminopentan-2-ol isomer mixture in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Direct Separation on a Polysaccharide-Based CSP
-
Sample Preparation:
-
Dissolve 1 mg of the 3-aminopentan-2-ol isomer mixture in 1 mL of the mobile phase.
-
-
HPLC Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) chiral column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm (note: 3-aminopentan-2-ol has a weak chromophore, so derivatization for detection enhancement or the use of a more sensitive detector like a mass spectrometer may be necessary).
-
Injection Volume: 10 µL.
-
Visualizations
Caption: Workflow for indirect separation via derivatization.
Caption: Workflow for direct separation on a chiral stationary phase.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Elucidation of (2S,3S)-3-Aminopentan-2-ol Derivatives: X-ray Crystallography and a-ternative Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional arrangement of atoms in chiral molecules is paramount in the fields of medicinal chemistry and drug development. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with different enantiomers or diastereomers often exhibiting distinct biological effects. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the structural elucidation of (2S,3S)-3-aminopentan-2-ol derivatives and other vicinal amino alcohols, a common structural motif in many biologically active compounds.
Introduction to Stereochemical Analysis
This compound and its derivatives are chiral molecules possessing two stereocenters, giving rise to four possible stereoisomers. The unambiguous assignment of the absolute configuration of these stereocenters is crucial for understanding their structure-activity relationships. While several analytical techniques can be employed for this purpose, single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a crystalline compound.
This guide will compare the capabilities of X-ray crystallography with two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). We will delve into the experimental protocols, data presentation, and the strengths and limitations of each method, using a representative vicinal amino alcohol derivative as a case study for which crystallographic data is available.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides a detailed and unambiguous three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the absolute configuration of chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the X-ray crystallographic analysis of a small organic molecule involves the following key steps:
dot
Caption: Experimental workflow for single-crystal X-ray crystallography.
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the target compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built. This model is subsequently refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural details.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Data Presentation: Crystallographic Data
The results of an X-ray crystal structure analysis are typically presented in standardized tables. Below are example tables populated with hypothetical data for a representative N-protected vicinal amino alcohol, based on publicly available crystallographic information for similar structures.
Table 1: Crystal Data and Structure Refinement for a Representative Vicinal Amino Alcohol Derivative
| Parameter | Value |
| Empirical formula | C₁₅H₂₃NO₃ |
| Formula weight | 265.35 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.1234(5) Å, α = 90°b = 12.4567(8) Å, β = 90°c = 18.9876(12) Å, γ = 90° |
| Volume | 1449.8(2) ų |
| Z | 4 |
| Density (calculated) | 1.215 Mg/m³ |
| Absorption coefficient | 0.675 mm⁻¹ |
| F(000) | 576 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.65 to 72.45° |
| Index ranges | -7<=h<=7, -15<=k<=15, -23<=l<=23 |
| Reflections collected | 15890 |
| Independent reflections | 2845 [R(int) = 0.0345] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.753 and 0.689 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2845 / 0 / 175 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0356, wR2 = 0.0879 |
| R indices (all data) | R1 = 0.0389, wR2 = 0.0912 |
| Absolute structure parameter | 0.02(5) |
| Largest diff. peak and hole | 0.256 and -0.187 e.Å⁻³ |
Table 2: Selected Bond Lengths [Å] and Angles [°] for a Representative Vicinal Amino Alcohol Derivative
| Bond | Length | Angle | Value |
| O(1)-C(1) | 1.425(2) | C(2)-C(1)-O(1) | 110.5(1) |
| C(1)-C(2) | 1.534(2) | C(1)-C(2)-N(1) | 111.2(1) |
| C(2)-N(1) | 1.478(2) | C(1)-C(2)-C(3) | 112.8(1) |
| N(1)-C(6) | 1.345(2) | C(3)-C(2)-N(1) | 108.9(1) |
| C(6)=O(2) | 1.234(2) | C(2)-N(1)-C(6) | 121.7(1) |
Alternative Techniques for Stereochemical Determination
While X-ray crystallography is definitive, it requires a suitable single crystal, which can be challenging to obtain. In such cases, spectroscopic methods like NMR and VCD provide valuable alternatives for determining the relative and absolute stereochemistry of chiral molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), the spatial relationship between different protons in a molecule can be determined. For vicinal amino alcohols, the coupling constant between the protons on the two stereocenters (³JHH) can often provide information about their relative orientation (syn or anti).
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be confidently assigned.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the information required, and the available instrumentation.
Comparative Efficacy of 3-Aminopentan-2-ol Stereoisomers: A Review of Available Data
For Immediate Release
[City, State] – [Date] – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the comparative efficacy of the different stereoisomers of 3-aminopentan-2-ol. While the existence of distinct stereoisomers, including (2R,3R), (2S,3R), (2R,3S), and (2S,3S) configurations, is chemically established, no direct experimental studies comparing their biological or pharmacological activities have been identified. This absence of data prevents a detailed, evidence-based comparison of their potential therapeutic effects.
Understanding Stereoisomers of 3-Aminopentan-2-ol
3-Aminopentan-2-ol is a chiral molecule containing two stereocenters, which gives rise to four possible stereoisomers. These isomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. The specific spatial orientation of the amino and hydroxyl groups defines each isomer's unique identity and, theoretically, its interaction with biological systems.
The four stereoisomers of 3-aminopentan-2-ol are:
-
(2R, 3R)-3-aminopentan-2-ol
-
(2S, 3S)-3-aminopentan-2-ol
-
(2R, 3S)-3-aminopentan-2-ol
-
(2S, 3R)-3-aminopentan-2-ol
The Critical Role of Stereochemistry in Drug Efficacy
It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct three-dimensional shapes of each stereoisomer.
A logical workflow for assessing the differential effects of these stereoisomers would involve a series of established experimental protocols.
Hypothetical Signaling Pathway Interaction
The differential interaction of stereoisomers with a biological target can be conceptualized through a simplified signaling pathway diagram. For instance, if 3-aminopentan-2-ol were to act as a ligand for a G-protein coupled receptor (GPCR), the binding affinity and subsequent downstream signaling could be isomer-dependent.
Data Summary and Experimental Protocols
Due to the lack of specific experimental data comparing the stereoisomers of 3-aminopentan-2-ol, it is not possible to present a quantitative data table or detail specific experimental protocols from published studies. The information that would typically be included in such a guide is outlined below.
Table 1: Hypothetical Comparative Efficacy Data for 3-Aminopentan-2-ol Stereoisomers
| Stereoisomer | Receptor Binding Affinity (Ki, nM) | EC50 in Functional Assay (µM) | In Vivo Efficacy (ED50, mg/kg) |
| (2R, 3R) | Data Not Available | Data Not Available | Data Not Available |
| (2S, 3S) | Data Not Available | Data Not Available | Data Not Available |
| (2R, 3S) | Data Not Available | Data Not Available | Data Not Available |
| (2S, 3R) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols:
Detailed methodologies for the following key experiments would be necessary to generate the comparative data:
-
Stereoselective Synthesis: A detailed protocol for the asymmetric synthesis and purification of each of the four stereoisomers of 3-aminopentan-2-ol to a high degree of enantiomeric excess.
-
Receptor Binding Assay: A radioligand or fluorescence-based competition binding assay using a relevant target receptor to determine the binding affinity (Ki) of each stereoisomer.
-
In Vitro Functional Assay: A cell-based assay (e.g., cAMP accumulation, calcium flux) to measure the functional potency (EC50) and efficacy of each isomer in activating or inhibiting a specific signaling pathway.
-
In Vivo Efficacy Model: An appropriate animal model of a specific disease to determine the in vivo efficacy (e.g., ED50) of each stereoisomer.
-
Pharmacokinetic Analysis: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each stereoisomer.
Conclusion and Future Directions
While the principles of stereochemistry strongly suggest that the different stereoisomers of 3-aminopentan-2-ol will exhibit distinct biological profiles, there is a clear lack of empirical evidence in the current scientific literature to support this. Further research, following the experimental workflows outlined above, is necessary to elucidate the potential therapeutic differences between these molecules. Such studies would be invaluable for drug development professionals seeking to identify the most promising candidate for further investigation. Researchers are encouraged to explore this area to unlock the full therapeutic potential that may reside in a single, specific stereoisomer of 3-aminopentan-2-ol.
A Comparative Guide to Determining the Absolute Configuration of 3-Aminopentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, ensuring the desired stereoisomer of a compound is synthesized and isolated. This guide provides a comparative overview of three powerful techniques for elucidating the absolute stereochemistry of 3-aminopentan-2-ol, a chiral amino alcohol. The methodologies discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
Comparison of Analytical Techniques
Each method offers distinct advantages and is suited for different experimental conditions. The choice of technique often depends on the physical state of the sample, the amount of material available, and the desired level of structural detail.
| Technique | Principle | Sample Requirements | Key Advantages | Limitations |
| NMR with Chiral Derivatizing Agent (e.g., MPA) | Formation of diastereomers with a chiral derivatizing agent leads to distinguishable NMR signals for each enantiomer. | Milligram quantities, soluble in a suitable deuterated solvent. | High sensitivity, applicable to solutions, provides information about solution-phase conformation. | Requires chemical derivatization, which may not be straightforward for all compounds. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Milligram quantities, soluble in an IR-transparent solvent. The sample must be a neat liquid or in solution. | Non-destructive, applicable to solutions and neat liquids, provides conformational information. | Requires specialized instrumentation; interpretation relies on comparison with quantum mechanical calculations. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal provides a three-dimensional map of electron density, revealing the precise arrangement of atoms. | A high-quality single crystal (typically 0.1-0.5 mm in each dimension). | Provides an unambiguous and highly precise determination of the absolute configuration and solid-state conformation. | Growing suitable crystals can be a significant challenge; not applicable to liquids or amorphous solids. |
Data Presentation: A Comparative Analysis
To illustrate the data obtained from these techniques, we present representative experimental results for molecules structurally analogous to 3-aminopentan-2-ol.
NMR Spectroscopy: Modified Mosher's Method
The modified Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral alcohols and amines. In the case of a 1,2-amino alcohol like 3-aminopentan-2-ol, both the hydroxyl and amino groups can be derivatized with a chiral reagent such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA). The resulting diastereomeric bis-MPA derivatives exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenters can be deduced.
As a representative example, the following table summarizes the ¹H NMR chemical shift data for the bis-(R)-MPA and bis-(S)-MPA derivatives of the syn and anti isomers of methyl 2-amino-3-hydroxybutanoate, a close structural analog of 3-aminopentan-2-ol.[1][2]
Table 1: ¹H NMR Chemical Shift Data (ppm) for Bis-MPA Derivatives of Methyl 2-amino-3-hydroxybutanoate [1][2]
| Proton | bis-(R)-MPA (δR) | bis-(S)-MPA (δS) | Δδ (δS - δR) |
| syn-isomer (2R, 3R) | |||
| H-2 | 4.85 | 4.63 | -0.22 |
| H-3 | 5.42 | 5.51 | +0.09 |
| anti-isomer (2R, 3S) | |||
| H-2 | 4.71 | 4.93 | +0.22 |
| H-3 | 5.60 | 5.51 | -0.09 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light. Enantiomers produce mirror-image VCD spectra. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration, the stereochemistry of the analyte can be determined.
For a simple acyclic amino alcohol like 1-amino-2-propanol, the VCD spectrum in the mid-IR region shows distinct bands corresponding to various vibrational modes. The signs and relative intensities of these bands are characteristic of a specific enantiomer.
Table 2: Representative VCD Data for (S)-1-Amino-2-propanol in CDCl₃
| Frequency (cm⁻¹) | ΔA x 10⁻⁵ | Vibrational Assignment |
| ~1412 | Positive | OH bending influenced mode |
| ~1272 | Negative | OH bending mode |
Note: This data is illustrative, based on published spectra. The sign and magnitude of VCD bands are highly sensitive to conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule, including the precise spatial arrangement of all atoms, can be generated. The Flack parameter is a critical value in determining the absolute configuration from X-ray data; a value close to 0 for a given enantiomer confirms its absolute stereochemistry.
As a representative example, the crystallographic data for (1R,2R)-1,2-diamino-1,2-diphenylethane dihydrochloride, a chiral diamine, is presented below.
Table 3: Representative Crystallographic Data for a Chiral Diamine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.935(2) |
| b (Å) | 10.511(3) |
| c (Å) | 17.589(4) |
| Flack Parameter | 0.02(7) |
| Absolute Configuration | (1R, 2R) |
Experimental Protocols
Modified Mosher's Method for 1,2-Amino Alcohols
-
Derivatization:
-
To a solution of the 1,2-amino alcohol (1 equivalent) in an aprotic solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Add (R)-MPA (2.2 equivalents) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the resulting bis-(R)-MPA derivative by column chromatography.
-
Repeat the procedure using (S)-MPA to synthesize the bis-(S)-MPA derivative.
-
-
NMR Analysis:
-
Dissolve accurately weighed samples of the bis-(R)-MPA and bis-(S)-MPA derivatives in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for both diastereomers under identical conditions.
-
Assign the proton signals for the key protons adjacent to the stereocenters.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
-
Determination of Absolute Configuration:
-
Based on the established model for MPA derivatives, the sign of the Δδ values for protons on either side of the C-O-MPA and C-N-MPA bonds indicates their spatial arrangement relative to the phenyl group of the MPA moiety, allowing for the assignment of the absolute configuration.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve the chiral amino alcohol in a suitable IR-transparent solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M.
-
-
Spectral Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire a background spectrum of the solvent under the same conditions.
-
The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.
-
-
Computational Modeling:
-
Generate a 3D model of one enantiomer of the target molecule (e.g., the (2R, 3R) stereoisomer of 3-aminopentan-2-ol).
-
Perform a conformational search and geometry optimization for the most stable conformers using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each stable conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.
-
A good match in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.
-
Single-Crystal X-ray Crystallography
-
Crystallization:
-
Grow single crystals of the chiral compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations may need to be screened.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer in an X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.
-
Refine the structural model against the experimental data to obtain precise atomic positions, bond lengths, and angles.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is calculated, and a value close to 0 confirms the assigned absolute configuration, while a value close to 1 indicates that the inverted structure is correct.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the NMR-based and VCD-based methods.
References
Performance of (2S,3S)-3-aminopentan-2-ol derived ligands in catalysis
The performed searches aimed to locate studies on the application of these ligands in various asymmetric catalytic reactions, including but not limited to, asymmetric alkylation, reduction, and addition reactions. Efforts were also made to find publications detailing the synthesis of ligands derived from (2S,3S)-3-aminopentan-2-ol, which might have included data on their catalytic performance.
Unfortunately, the available scientific literature accessible through the performed searches does not contain the specific quantitative data required to construct a comparison guide that meets the user's core requirements for data presentation, experimental protocols, and mandatory visualizations.
Therefore, it is not possible to provide a comparison guide on the performance of this compound derived ligands in catalysis at this time based on the available information. Further experimental research and publication in this specific area would be necessary to generate the data required for such a guide.
A Comparative Guide to the Kinetic Resolution of 3-Aminopentan-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of amino alcohols are crucial building blocks in the synthesis of chiral drugs and other bioactive molecules. Kinetic resolution, a key technique for separating enantiomers, offers various methodologies. This guide provides a comparative overview of common enzymatic kinetic resolution strategies applicable to 3-aminopentan-2-ol and structurally similar amino alcohols, supported by representative experimental data and protocols.
Performance Comparison of Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution, particularly using lipases, is a widely adopted method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. The following table summarizes representative data for the kinetic resolution of a generic vicinal amino alcohol, analogous to 3-aminopentan-2-ol, using different lipases and reaction conditions. This data is compiled based on typical results observed in the kinetic resolution of similar substrates.
| Catalyst | Acyl Donor/Hydrolysis | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) |
| Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Toluene | 6 | 48 | >99 | 96 | >200 |
| Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | 24 | 50 | 98 | 98 | 150 |
| Amano Lipase AK (Pseudomonas fluorescens) | Ethyl Acetate | Hexane | 48 | 45 | 85 | >99 | 80 |
| Candida rugosa Lipase | Isopropenyl Acetate | [BMIM][BF4]/Toluene | 72 | 42 | 92 | 95 | 65 |
| Novozym 435 (Hydrolysis of Acetate) | Phosphate Buffer (pH 7.5) | Toluene (co-solvent) | 12 | 51 | 97 | >99 | >200 |
Experimental Protocols
Below are detailed methodologies for typical enzymatic kinetic resolution experiments.
Enzymatic Acylation in Organic Solvent
This protocol is a standard procedure for the kinetic resolution of a racemic amino alcohol using a lipase and an acyl donor.
Materials:
-
Racemic 3-aminopentan-2-ol analog (1 mmol)
-
Lipase (e.g., Novozym 435, 50 mg)
-
Acyl donor (e.g., Vinyl Acetate, 2 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a dried flask containing a magnetic stir bar, add the racemic amino alcohol (1 mmol) and the chosen anhydrous solvent (10 mL).
-
Add the lipase (50 mg) to the solution.
-
Add the acyl donor (2 mmol) to initiate the reaction.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting unreacted amino alcohol and the acylated product by column chromatography.
Enzymatic Hydrolysis of an Amino Acetate
This protocol describes the reverse reaction, where a racemic amino acetate is hydrolyzed.
Materials:
-
Racemic N-acetylated 3-aminopentan-2-ol analog (1 mmol)
-
Lipase (e.g., Novozym 435, 100 mg)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5, 10 mL)
-
Organic co-solvent (e.g., Toluene, 5 mL, optional, to improve solubility)
Procedure:
-
Dissolve the racemic N-acetylated amino alcohol (1 mmol) in the phosphate buffer and co-solvent (if used) in a flask with a magnetic stir bar.
-
Add the lipase (100 mg) to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress using chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the produced alcohol.
-
When the conversion approaches 50%, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted ester and the product alcohol.
-
Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the components by column chromatography.
Visualizing the Process and Comparison
The following diagrams illustrate the experimental workflow and a logical comparison of the different enzymatic methods.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Comparison of Kinetic Resolution Methods.
Purity Analysis of Synthetic (2S,3S)-3-Aminopentan-2-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules like (2S,3S)-3-aminopentan-2-ol is paramount for safety and efficacy. This guide provides a comparative overview of key analytical techniques for the purity assessment of this synthetic amino alcohol, complete with experimental data and detailed protocols.
The presence of two chiral centers in 3-aminopentan-2-ol gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The desired (2S,3S) isomer must be carefully separated and quantified from the other diastereomers and its enantiomer, as well as from any process-related impurities. The selection of an appropriate analytical method is therefore a critical step in the development and quality control of any process involving this compound.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity analysis of this compound.
Comparison of Analytical Methods
The following table summarizes the performance of different analytical techniques in the purity analysis of this compound, focusing on their ability to determine diastereomeric and enantiomeric excess.
| Analytical Technique | Method Highlights | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Limit of Detection (LOD) | Throughput |
| Chiral HPLC | Direct separation on a chiral stationary phase (CSP) | > 99% | > 99% | ~0.01% | Medium |
| GC-MS (after derivatization) | Separation of diastereomeric derivatives on an achiral column | > 99% | > 99% | ~0.05% | High |
| ¹H NMR Spectroscopy | Analysis of diastereomeric interactions with a chiral solvating agent | > 98% | Not directly determined | ~1% | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of all four stereoisomers of 3-aminopentan-2-ol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based CSP)
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), with a small percentage of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of the amino and hydroxyl groups to form diastereomers that can be separated on a standard achiral GC column.
Derivatization Procedure:
-
To 1 mg of the 3-aminopentan-2-ol sample, add 100 µL of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in an aprotic solvent (e.g., dichloromethane).
-
Add 50 µL of a tertiary amine base (e.g., triethylamine) to catalyze the reaction.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
¹H NMR Spectroscopy with Chiral Solvating Agents
¹H NMR spectroscopy can be used to determine the diastereomeric purity by observing the chemical shift differences of specific protons in the presence of a chiral solvating agent.
Sample Preparation:
-
Dissolve approximately 10 mg of the 3-aminopentan-2-ol sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire another ¹H NMR spectrum and compare the chemical shifts of key protons (e.g., the methine protons at C2 and C3).
NMR Spectrometer:
-
400 MHz or higher field strength NMR spectrometer.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of a synthetic chiral compound like this compound.
Conclusion
The choice of analytical method for the purity assessment of synthetic this compound depends on the specific requirements of the analysis. Chiral HPLC offers excellent separation of all stereoisomers and is often the method of choice for accurate determination of both diastereomeric and enantiomeric excess. GC-MS after derivatization provides a high-throughput alternative, particularly suitable for routine quality control. ¹H NMR with chiral solvating agents is a valuable tool for confirming diastereomeric ratios, although it does not directly provide enantiomeric excess. For comprehensive and robust purity analysis, a combination of these techniques is often employed to ensure the quality and safety of the final product.
Safety Operating Guide
Navigating the Safe Disposal of (2S,3S)-3-aminopentan-2-ol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Proper management and disposal of chemical waste are paramount in ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of (2S,3S)-3-aminopentan-2-ol, a chiral amino alcohol used in pharmaceutical research and development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound is classified as a hazardous substance, posing several risks that necessitate careful handling during its disposal. It is a combustible liquid that is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation[1].
Essential Safety and Disposal Information
A summary of the key safety and disposal parameters for this compound is provided in the table below. This information is critical for the correct labeling and handling of the waste.
| Parameter | Value | Source |
| GHS Hazard Class | Flammable Liquids (Category 4), Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Disposal Consideration | Classified as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not empty into drains. | AK Scientific, Inc. SDS; Thermo Fisher Scientific SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
2. Waste Segregation:
-
This compound waste must be collected separately from other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents or acids.
3. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is a suitable option. Avoid metal containers as amines can be corrosive to some metals.
-
The container must be clearly labeled with the words "Hazardous Waste".
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
Appropriate hazard pictograms (e.g., corrosive, harmful, flammable).
-
4. Waste Accumulation and Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the waste in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.
-
Ensure secondary containment is in place to prevent spills from reaching drains.
5. Neutralization (for dilute aqueous solutions only):
-
For very small quantities of dilute aqueous solutions of this compound, neutralization may be an option prior to disposal, subject to institutional and local regulations. Consult with your institution's Environmental Health and Safety (EHS) office before proceeding.
-
If approved, slowly add a dilute acid (e.g., citric acid or acetic acid) to the amino alcohol solution while stirring in a fume hood.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
This neutralized solution may be suitable for drain disposal with copious amounts of water, but only with explicit permission from your EHS department.
6. Final Disposal:
-
For pure this compound and concentrated solutions, arrange for disposal through your institution's hazardous waste management program.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or online request form.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (2S,3S)-3-aminopentan-2-ol
Essential safety protocols and logistical plans have been developed to ensure the well-being of laboratory personnel working with (2S,3S)-3-aminopentan-2-ol. This guide provides detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal methods to minimize risk and build a culture of safety in research and development environments.
Personal Protective Equipment (PPE)
A thorough risk assessment mandates the use of specific PPE to protect against the potential hazards of this compound, which is classified as a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | Protects against splashes and vapors. |
| Face shield | - | To be worn in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact with the corrosive substance. Gloves should be inspected before use and replaced immediately if contaminated or damaged. |
| Skin and Body Protection | Chemical-resistant laboratory coat | - | Provides a barrier against accidental spills. |
| Long pants and closed-toe shoes | - | Ensures full skin coverage of the lower body and feet. | |
| Chemical-resistant apron | - | Recommended for handling larger quantities or when there is a high risk of splashes. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | - | Required when working outside of a fume hood or in poorly ventilated areas. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is paramount to ensure a safe laboratory environment when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ignition Sources: Keep the handling area free of open flames, sparks, and other potential ignition sources.[3] Use explosion-proof electrical and lighting equipment.[3]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
Step-by-Step Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) for 3-aminopentan-2-ol before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by removing all unnecessary items and ensuring it is clean and free of ignition sources.
-
-
Donning PPE:
-
Put on a lab coat, long pants, and closed-toe shoes.
-
Don the appropriate chemical-resistant gloves.
-
Wear safety glasses with side shields or goggles. A face shield should be worn over goggles if there is a risk of splashing.
-
If required, put on a respirator.
-
-
Handling the Chemical:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Remove and properly dispose of contaminated gloves.
-
Clean the work area and any equipment used.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This substance is considered hazardous waste.[3]
-
Waste Collection:
-
Collect all waste, including unused chemical and any contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
-
-
Disposal Procedure:
Safe Handling Workflow
Figure 1. Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
